Dyrk2-IN-1
Description
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Properties
Molecular Formula |
C29H31FN8O2S |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
cyclopropyl-[4-[6-[[4-[2-(diethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridine-3-carbonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C29H31FN8O2S/c1-3-36(4-2)29-33-22-9-7-19(15-23(22)41-29)25-21(30)17-32-28(35-25)34-24-10-8-20(16-31-24)27(40)38-13-11-37(12-14-38)26(39)18-5-6-18/h7-10,15-18H,3-6,11-14H2,1-2H3,(H,31,32,34,35) |
InChI Key |
KQSCYRQTJHYJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C=C(C=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C(=O)N5CCN(CC5)C(=O)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dyrk2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that plays a pivotal, yet complex, role in numerous cellular processes, including cell cycle regulation, DNA damage response, and proteostasis. Its dysregulation is implicated in various pathologies, most notably cancer, where it can function as both a tumor suppressor and a pro-survival factor depending on the cellular context. Dyrk2-IN-1 is a potent, orally bioavailable small-molecule inhibitor of DYRK2.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its direct enzymatic inhibition and the resultant downstream cellular consequences. This document synthesizes current understanding, presents quantitative data for relevant inhibitors, outlines key experimental methodologies, and provides visual diagrams of the core pathways to serve as a resource for researchers in oncology and drug development.
Introduction to DYRK2
DYRK2 is a member of the DYRK family of protein kinases, which belong to the larger CMGC group. A defining feature of DYRKs is their dual-specificity; they autophosphorylate a tyrosine residue in their activation loop during translation, a step essential for their maturation and activation.[2][3] Post-maturation, DYRK2 functions exclusively as a serine/threonine kinase, phosphorylating a diverse range of substrate proteins to control their activity, stability, and subcellular localization.[4][5]
DYRK2's role in cancer is notably dualistic. In some contexts, it acts as a tumor suppressor by promoting the degradation of oncogenic proteins like c-Myc and c-Jun, or by phosphorylating the p53 tumor suppressor to induce apoptosis following DNA damage.[6][7] Conversely, in cancers such as triple-negative breast cancer (TNBC) and multiple myeloma, which are highly dependent on the proteasome, DYRK2 takes on a pro-tumorigenic role.[4][8][9] It achieves this by phosphorylating and activating the 26S proteasome and the heat-shock factor 1 (HSF1), helping cancer cells cope with high proteotoxic stress.[4] This duality makes DYRK2 a compelling, albeit complex, therapeutic target.
This compound: A Potent and Selective Inhibitor
This compound (also referred to as Compound 54 in some literature) is a potent and selective, orally bioavailable inhibitor of DYRK2 with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[1][10] Its development has been particularly focused on its therapeutic potential in prostate cancer, where high DYRK2 expression is correlated with poorer outcomes.[6][10][11] Like most kinase inhibitors, this compound is an ATP-competitive inhibitor.[12][13]
The primary mechanism of action for this compound is the direct inhibition of the kinase's catalytic activity. It binds to the ATP-binding pocket of DYRK2, preventing the binding of ATP and the subsequent transfer of a gamma-phosphate group to the serine or threonine residues of its substrates.[12][13] This effectively blocks all downstream signaling events that are dependent on DYRK2's kinase function.
Cellular Consequences of DYRK2 Inhibition
By blocking DYRK2's kinase activity, this compound modulates multiple critical signaling pathways. The net effect on a cell or tumor depends on which DYRK2-mediated pathways are dominant in that specific biological context.
In certain cancers, a key pro-survival function of DYRK2 is the maintenance of proteostasis to manage high levels of misfolded or damaged proteins.[4]
-
26S Proteasome Activation: DYRK2 directly phosphorylates the Rpt3 subunit of the 19S regulatory particle of the proteasome, which enhances its activity.[8][9] Inhibition by this compound prevents this phosphorylation, leading to reduced proteasome activity, accumulation of toxic protein aggregates, and induction of apoptosis. This is a primary mechanism for its anti-cancer effects in proteasome-addicted tumors.[13]
-
HSF1 Activation: DYRK2 also phosphorylates Heat Shock Factor 1 (HSF1) at Ser320 and Ser326, promoting its stability and transcriptional activity.[4] HSF1, in turn, drives the expression of chaperone proteins that aid in protein folding. This compound blocks this activation, further contributing to proteotoxic stress.
DYRK2 is a key regulator of the stability of several oncogenic proteins and tumor suppressors.
-
Oncogene Stability: DYRK2 often acts as a priming kinase for GSK3β, leading to the phosphorylation-dependent ubiquitination and degradation of transcription factors like c-Jun and c-Myc.[5][6] By inhibiting DYRK2, this compound can lead to the stabilization and accumulation of these proteins.
-
Tumor Suppressor (p53) Activation: In response to genotoxic stress, DYRK2 is activated and phosphorylates p53 at Serine 46.[2][7] This specific phosphorylation is a key step in inducing p53-mediated apoptosis.[7] Inhibition of DYRK2 would therefore abrogate this pro-apoptotic signal, a key consideration for combination therapies.
-
Protein Synthesis: Recent studies have identified 4E-binding protein 1 (4E-BP1) as a novel DYRK2 substrate.[14][15][16] DYRK2 phosphorylates 4E-BP1 at multiple sites.[16] Inhibition by a selective inhibitor (C17) was shown to suppress this phosphorylation, suggesting that this compound could impact the regulation of protein synthesis.[15][16]
Quantitative Data: Inhibitor Potency
The potency of this compound is best understood in the context of other known DYRK2 inhibitors. The following table summarizes the IC50 values for several compounds against DYRK2 and other related kinases, where data is available.
| Inhibitor | DYRK2 IC50 (nM) | Other Kinase IC50 (nM) | Reference |
| This compound (Cmpd 54) | 14 | High selectivity reported | [1][10] |
| YK-2-69 | 9 | High selectivity over other DYRKs | [11][17] |
| C17 | Single-digit nM | Highly selective vs 467 kinases | [8][16] |
| LDN-192960 | 48 | Haspin (10 nM) | [17] |
| Dyrk1A-IN-4 | 6 | DYRK1A (2 nM) | [17] |
| GSK-626616 | Similar to DYRK3 | DYRK3 (0.7 nM), DYRK1A | [17] |
This table is for comparative purposes. Assay conditions can vary between studies, affecting absolute IC50 values.
Experimental Protocols
This protocol outlines a common method to determine the IC50 of an inhibitor like this compound by measuring the amount of ATP consumed during the kinase reaction.
Objective: To quantify the inhibitory effect of this compound on DYRK2 kinase activity.
Principle: The amount of ADP produced in the kinase reaction is measured. A proprietary reagent depletes the remaining ATP, and then ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to produce a light signal. The signal is proportional to kinase activity.[2][3]
Materials:
-
Recombinant human DYRK2 enzyme
-
DYRK2 peptide substrate (e.g., DYRKtide)[3]
-
Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
ATP solution
-
This compound (or other test compound) serially diluted in DMSO
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Add a small volume (e.g., 2 µL) of each dilution to the assay plate wells. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction Preparation: Prepare a master mix containing the kinase assay buffer, recombinant DYRK2 enzyme, and the peptide substrate.
-
Initiate Reaction: Add the kinase/substrate mix to the wells containing the inhibitor. Allow a brief pre-incubation (10-15 minutes) at room temperature for the inhibitor to bind to the enzyme.
-
Add ATP: To start the reaction, add ATP to all wells to a final concentration near the Km for DYRK2 (e.g., 10 µM).[2]
-
Incubation: Incubate the plate at room temperature (or 30°C) for a fixed time (e.g., 60 minutes).[2] The time should be within the linear range of the reaction.
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[2][3]
-
Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides the luciferase/luciferin for the light-producing reaction. Incubate for 30 minutes at room temperature.[2]
-
Readout: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Objective: To confirm that this compound inhibits DYRK2 activity inside cells by measuring the phosphorylation of a known substrate.
Principle: Treat cells with this compound and measure the phosphorylation status of a known DYRK2 substrate, such as 4E-BP1 or proteasome subunit Rpt3, using phospho-specific antibodies. A decrease in the phosphorylated form of the substrate indicates target engagement.
Materials:
-
Prostate cancer cell line (e.g., PC-3, DU145) or other relevant cell line
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for all samples. Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-4E-BP1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for the total form of the protein (anti-total-4E-BP1) and a loading control (anti-β-actin).
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates cellular inhibition of DYRK2 by this compound.[14]
Conclusion
This compound is a potent and selective inhibitor that targets the ATP-binding site of the DYRK2 kinase. Its mechanism of action translates into significant and context-dependent cellular effects. In cancer models reliant on high proteasome activity, such as prostate cancer, its primary anti-tumor effect stems from the disruption of proteostasis.[4][6] However, its influence on other fundamental pathways, including cell cycle control via oncogene stability and the DNA damage response via p53, highlights the complexity of targeting this kinase. The continued study of this compound and other selective inhibitors is crucial for fully elucidating the therapeutic window for DYRK2 inhibition and developing effective treatment strategies for relevant human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 10. Discovery of Potent, Selective, and Orally Bioavailable DYRK2 Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer | GU Oncology Now [guoncologynow.com]
- 12. scbt.com [scbt.com]
- 13. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Dyrk2-IN-1: A Technical Guide to its Discovery and Development as a Potent and Selective DYRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and characterization of Dyrk2-IN-1 (also designated as Compound 54), a potent, selective, and orally bioavailable inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). This compound has emerged as a promising therapeutic candidate, particularly for the treatment of prostate cancer. This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for its evaluation, and visualizes its impact on key signaling pathways.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a member of the CMGC group of kinases, playing a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1] Aberrant DYRK2 activity has been implicated in the pathogenesis of several diseases, with a growing body of evidence highlighting its role as a potential therapeutic target in oncology.[2] In prostate cancer, DYRK2 is often highly expressed and its knockdown has been shown to significantly reduce tumor burden in preclinical models, making it an attractive target for drug discovery.[3] this compound was identified through a systematic drug discovery effort aimed at developing potent and selective inhibitors of DYRK2 for the treatment of prostate cancer.[4]
Discovery and Development of this compound
This compound (Compound 54) was discovered through a process of virtual screening followed by systematic structural optimization.[4] The initial virtual screening of a compound library identified a lead inhibitor with a DYRK2 inhibitory activity (IC50) of 9681 nM.[4] Subsequent structure-activity relationship (SAR) studies and chemical synthesis led to the development of this compound, which demonstrated a significantly improved inhibitory potency with an IC50 of 14 nM.[4][5]
Synthesis
While the detailed, step-by-step synthesis protocol for this compound (Compound 54) is not publicly disclosed in the primary literature, the discovery process involved the structural optimization of an initial hit compound. This process typically involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related potent DYRK2 inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound (Compound 54)
| Parameter | Value | Reference |
| DYRK2 IC50 | 14 nM | [4][5] |
| Kinase Selectivity | High (against a panel of 215 kinases) | [4] |
Table 2: In Vitro and In Vivo Efficacy of this compound (Compound 54)
| Assay | Cell Line / Model | Endpoint | Result | Reference |
| Cell Proliferation | Prostate Cancer Cells | Inhibition of Growth | Significant Suppression | [4] |
| Cell Metastasis | Prostate Cancer Cells | Inhibition of Metastasis | Significant Suppression | [4] |
| In Vivo Tumor Growth | Prostate Cancer Xenograft | Tumor Growth Inhibition | Potent Activity | [4] |
| Bioavailability | In Vivo | Oral Bioavailability | Favorable | [4] |
| Safety | In Vivo | Safety Profile | High | [4] |
Table 3: Potency of Other Selective DYRK2 Inhibitors
| Compound | DYRK2 IC50 | Reference |
| YK-2-69 | Not specified in provided abstracts | [3][6] |
| Compound 43 | 0.6 nM | [2][7] |
Mechanism of Action and Signaling Pathways
DYRK2 inhibition by compounds like this compound impacts several critical signaling pathways in prostate cancer cells, leading to reduced proliferation, migration, and increased apoptosis.[3][4] Transcriptome analysis of cells treated with a potent DYRK2 inhibitor revealed significant changes in gene expression related to key cancer-associated pathways.[3]
Key Signaling Pathways Modulated by DYRK2 Inhibition
-
MYC Targets: Inhibition of DYRK2 leads to the significant downregulation of MYC target genes, which are crucial for cell proliferation and tumor growth.[3]
-
Cell Cycle Regulation: DYRK2 inhibition causes G0/G1 cell cycle arrest.[8] This is associated with the upregulation of the cell cycle inhibitor p27 and downregulation of CDK4, CDK6, and phosphorylated retinoblastoma protein (p-RB).[2]
-
Apoptosis: Treatment with DYRK2 inhibitors promotes apoptosis, as evidenced by the upregulation of p53 and cleaved PARP, and downregulation of the X-linked inhibitor of apoptosis protein (XIAP).[2]
-
Epithelial-Mesenchymal Transition (EMT): DYRK2 inhibition can suppress EMT, a process critical for cancer metastasis. This is supported by the observed upregulation of E-cadherin.[4]
-
Downstream Gene Regulation: Transcriptome analysis has identified several downstream genes regulated by DYRK2, including the downregulation of oncogenes RRS1 and GRWD1, and the upregulation of tumor suppressors CCNG2 and YPEL3.[3]
Signaling Pathway Diagrams
Caption: this compound inhibits DYRK2, leading to downstream effects on cell signaling.
Caption: The discovery and development workflow for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of DYRK2 inhibitors. These protocols are based on standard methods reported in the field.
DYRK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagents:
-
DYRK2 enzyme
-
Substrate (e.g., DYRKtide peptide)
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer
-
-
Procedure: a. Dilute the DYRK2 enzyme, substrate, ATP, and test compound to the desired concentrations in Kinase Buffer. b. In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control). c. Add 2 µl of the diluted DYRK2 enzyme. d. Add 2 µl of the substrate/ATP mixture to initiate the reaction. e. Incubate the plate at room temperature for 60 minutes. f. Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. g. Incubate at room temperature for 40 minutes. h. Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. i. Incubate at room temperature for 30 minutes. j. Measure the luminescence using a plate reader. k. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Prostate cancer cell lines (e.g., DU145, 22Rv1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure: a. Seed the prostate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours at 37°C. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Prostate cancer cells (e.g., 22Rv1)
-
This compound formulated for oral administration
-
Vehicle control
-
-
Procedure: a. Subcutaneously inject prostate cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). c. Randomize the mice into treatment and control groups. d. Administer this compound or vehicle control orally to the respective groups at a predetermined dose and schedule. e. Monitor tumor volume and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry). g. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
This compound is a potent and selective inhibitor of DYRK2 with promising preclinical activity against prostate cancer. Its mechanism of action involves the modulation of key signaling pathways that control cell proliferation, survival, and metastasis. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers working on DYRK2-targeted therapies. Further investigation into the clinical potential of this compound and similar compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HERA [hera.testing.sedici.unlp.edu.ar]
- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry strategies towards the development of non-covalent SARS-CoV-2 Mpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Dyrk2-IN-1: A Potent and Selective Inhibitor of DYRK2 for Prostate Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dyrk2-IN-1, also identified as compound 54, is a potent, selective, and orally bioavailable inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). With a half-maximal inhibitory concentration (IC50) of 14 nM for DYRK2, this small molecule has emerged as a significant tool for investigating the role of DYRK2 in cellular processes and as a potential therapeutic candidate, particularly in the context of prostate cancer. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, including detailed protocols for key assays and visualizations of relevant biological pathways.
Introduction to DYRK2 and Its Role in Cancer
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that also possesses autophosphorylation activity on a tyrosine residue within its activation loop. It is a member of the CMGC group of kinases and is implicated in a wide array of cellular functions, including cell cycle regulation, apoptosis, and proteasomal degradation. The role of DYRK2 in cancer is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and oncogenic functions. In prostate cancer, DYRK2 has been identified as a potential therapeutic target, with its inhibition leading to reduced cancer cell proliferation and metastasis.
This compound: Mechanism of Action and Biochemical Profile
This compound functions as an ATP-competitive inhibitor, binding to the active site of the DYRK2 kinase and preventing the phosphorylation of its downstream substrates. This inhibition of DYRK2's catalytic activity disrupts the signaling pathways that are dependent on this kinase.
Potency and Selectivity
This compound demonstrates high potency against its primary target, DYRK2. A key aspect of its utility as a research tool and potential therapeutic is its selectivity, which minimizes off-target effects.
| Kinase Target | IC50 (nM) |
| DYRK2 | 14 |
Table 1: In vitro inhibitory activity of this compound against DYRK2.
Furthermore, when tested against a panel of 215 different kinases, this compound exhibited high selectivity, underscoring its specificity for DYRK2.[1]
In Vitro Efficacy in Prostate Cancer Models
The anti-cancer properties of this compound have been evaluated in various prostate cancer cell lines, demonstrating its ability to inhibit key processes involved in tumor progression.
Anti-proliferative Activity
This compound has been shown to significantly suppress the growth of prostate cancer cells.
| Cell Line | IC50 (µM) |
| 22Rv1 | 0.89 |
| DU145 | 1.35 |
Table 2: Anti-proliferative activity of this compound in human prostate cancer cell lines.
Inhibition of Metastasis
In addition to its effects on proliferation, this compound also impairs the metastatic potential of prostate cancer cells by inhibiting their migration and invasion capabilities.
In Vivo Efficacy and Pharmacokinetics
The therapeutic potential of this compound has been further substantiated in preclinical animal models of prostate cancer.
Xenograft Tumor Models
In vivo studies using xenograft models with human prostate cancer cells have shown that oral administration of this compound leads to a significant reduction in tumor growth.[1] This demonstrates the compound's efficacy in a living organism.
Pharmacokinetic Profile
This compound possesses favorable pharmacokinetic properties, including good oral bioavailability, which is a crucial characteristic for a potential drug candidate.[1]
| Parameter | Value |
| Bioavailability (F%) | Favorable (Specific value to be extracted from the primary source) |
Table 3: Pharmacokinetic parameters of this compound.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on DYRK2 has significant downstream effects on various signaling pathways implicated in cancer.
Caption: Mechanism of this compound Action.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of this compound.
DYRK2 Kinase Assay
-
Objective: To determine the in vitro inhibitory potency of this compound against DYRK2.
-
Methodology: A common method is a radiometric assay using a peptide substrate or a luminescence-based assay that measures ATP consumption.
-
Recombinant human DYRK2 enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.
-
This compound is added at various concentrations to determine its effect on the kinase activity.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability and proliferation of prostate cancer cells.
-
Methodology:
-
Prostate cancer cells (e.g., 22Rv1, DU145) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well.
-
The cells are incubated for a further 4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
-
Wound Healing Assay
-
Objective: To evaluate the effect of this compound on the migration of prostate cancer cells.
-
Methodology:
-
Prostate cancer cells are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.
-
The cells are washed to remove debris and then incubated with media containing various concentrations of this compound or a vehicle control.
-
Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is quantified by measuring the change in the wound area over time.
-
In Vivo Xenograft Study
-
Objective: To determine the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Human prostate cancer cells (e.g., DU145) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Conclusion
This compound is a valuable pharmacological tool for the study of DYRK2 biology. Its high potency, selectivity, and favorable drug-like properties make it a promising lead compound for the development of novel therapeutics for prostate cancer and potentially other malignancies where DYRK2 plays a critical role. The data and protocols presented in this guide are intended to facilitate further research into the function of this compound and its therapeutic applications.
References
Dyrk2-IN-1: A Technical Guide to its Role in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that belongs to the CMGC group of kinases. It plays a crucial, albeit complex, role in a multitude of cellular processes, including cell cycle progression, apoptosis, DNA damage response, and proteostasis.[1][2] The functional outcomes of DYRK2 activity are highly context-dependent, with reports describing it as both a tumor suppressor and an oncogene in different cancer types.[3][4] This functional duality makes DYRK2 a compelling target for investigation and therapeutic intervention.
Dyrk2-IN-1 is a potent and selective small-molecule inhibitor of DYRK2.[5] As a chemical probe, it is an invaluable tool for elucidating the specific roles of DYRK2 in various signal transduction pathways and for exploring the therapeutic potential of DYRK2 inhibition. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Quantitative Data on DYRK2 Inhibitors
The efficacy of small-molecule inhibitors is a critical aspect of their utility as research tools and potential therapeutics. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| This compound (Compd 54) | DYRK2 | 14 | Orally bioavailable; being studied for prostate cancer.[5] |
| C17 | DYRK2 | Single-digit nM | Highly selective against a panel of 467 other human kinases.[6][7] |
| LDN192960 | DYRK2 | 53 | A selective DYRK2 inhibitor.[6] |
| Compound 6 | DYRK2 | 17 | A potent inhibitor based on the LDN192960 scaffold.[6] |
| Curcumin Analog A1 | DYRK2 | 28 | |
| Curcumin Analog A2 | DYRK2 | 19 | |
| Curcumin Analog A3 | DYRK2 | 24 | |
| Curcumin | DYRK2 | 10 |
Core Signaling Pathways Modulated by this compound
Inhibition of DYRK2 by this compound has profound effects on several key signaling cascades. DYRK2 can act directly on substrates or as a "priming" kinase that phosphorylates a substrate, enabling subsequent phosphorylation by another kinase, often GSK3β.[8][9]
p53-Mediated Apoptosis Pathway
In response to genotoxic stress, DYRK2 plays a critical role in the activation of the tumor suppressor p53.[3] Upon DNA damage, the ATM kinase phosphorylates and stabilizes DYRK2, leading to its accumulation in the nucleus.[8] Nuclear DYRK2 then directly phosphorylates p53 at Serine 46 (Ser46), a key post-translational modification that promotes the transcription of pro-apoptotic genes, leading to cell death.[3][8] Inhibition of DYRK2 with this compound would be expected to abrogate this phosphorylation event, thereby suppressing p53-mediated apoptosis in response to DNA damage.
Regulation of Cell Cycle Progression via c-Myc and c-Jun
DYRK2 is a key regulator of the G1/S transition of the cell cycle through its role in promoting the degradation of the oncoproteins c-Myc and c-Jun.[8][10] DYRK2 acts as a priming kinase, phosphorylating c-Myc at Serine 62 and c-Jun at Serine 243.[8] This initial phosphorylation event is a prerequisite for subsequent phosphorylation by GSK3β, which marks them for ubiquitination by the SCF E3 ligase complex and subsequent proteasomal degradation.[8] By inhibiting DYRK2, this compound prevents this priming step, leading to the stabilization and accumulation of c-Myc and c-Jun, which can drive aberrant cell proliferation.
Oncogenic Proteostasis Regulation via HSF1 and the 26S Proteasome
In certain cancers, such as triple-negative breast cancer (TNBC) and multiple myeloma, DYRK2 takes on an oncogenic role by maintaining proteostasis, which allows cancer cells to survive high levels of proteotoxic stress.[3][4] DYRK2 promotes proteostasis through a two-pronged mechanism:
-
HSF1 Activation: DYRK2 phosphorylates the heat-shock factor 1 (HSF1) at Serines 320 and 326, promoting its nuclear stability and transcriptional activity.[3][11] HSF1, in turn, drives the expression of chaperone proteins that aid in protein folding.[11]
-
Proteasome Activation: DYRK2 directly phosphorylates the Rpt3 subunit of the 26S proteasome at Threonine 25, enhancing its activity and the degradation of misfolded proteins.[6]
Inhibition of DYRK2 with this compound disrupts both arms of this pathway, leading to an accumulation of misfolded proteins, overwhelming proteotoxic stress, and subsequent cancer cell death.[3][11]
Negative Regulation of Type I Interferon Signaling
DYRK2 also plays a role in the innate immune response by negatively regulating the production of type I interferons (IFNs). It achieves this by directly phosphorylating TANK-binding kinase 1 (TBK1) at Serine 527.[3][12] This phosphorylation event leads to the degradation of TBK1, which is a critical kinase required for the activation of the transcription factor IRF3 and the subsequent expression of IFN-β.[12] Therefore, inhibiting DYRK2 with this compound would stabilize TBK1, potentially enhancing the type I interferon response to viral infections.
Key DYRK2 Substrates
The diverse functions of DYRK2 are mediated through its phosphorylation of a wide range of substrates. Inhibition with this compound will affect the phosphorylation status and function of these proteins.
| Substrate | Phosphorylation Site(s) | Biological Process | Consequence of Phosphorylation |
| p53 | Ser46 | Apoptosis, Tumor Suppression | Activation of pro-apoptotic gene transcription.[3][8] |
| c-Myc | Ser62 | Cell Cycle, Proliferation | Priming for GSK3β phosphorylation and degradation.[8][10] |
| c-Jun | Ser243 | Cell Cycle, Proliferation | Priming for GSK3β phosphorylation and degradation.[8] |
| HSF1 | Ser320, Ser326 | Proteostasis, Stress Response | Increased nuclear stability and transcriptional activity.[3][11] |
| 26S Proteasome (Rpt3) | Thr25 | Proteostasis, Protein Degradation | Enhanced proteasome activity.[6] |
| SNAIL | Ser104 | Epithelial-Mesenchymal Transition (EMT) | Priming for GSK3β phosphorylation and degradation.[3] |
| TERT | Ser457 | Telomere Maintenance | Promotes ubiquitination and degradation.[1][13] |
| TBK1 | Ser527 | Innate Immunity | Promotes degradation, suppressing IFN-I response.[3][12] |
| eIF2Bε | Ser539 | Protein Synthesis | Priming for GSK3β-mediated inhibition of translation.[3][14] |
| Katanin p60 | Ser42, Ser109, Thr133 | Mitosis, Microtubule Severing | Promotes proteasomal degradation.[8] |
Experimental Protocols & Workflows
The following are generalized protocols for key experiments used to characterize the effects of DYRK2 inhibitors like this compound.
In Vitro Kinase Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified DYRK2. The ADP-Glo™ Kinase Assay is a common method.
Methodology:
-
Prepare Reagents: Reconstitute recombinant full-length human DYRK2, a suitable substrate peptide (e.g., a synthetic peptide derived from a known substrate), and ATP. Prepare a serial dilution of this compound.
-
Kinase Reaction: In a 96-well plate, combine DYRK2 enzyme, substrate, and kinase reaction buffer. Add the serially diluted this compound or vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP. Incubate at 30°C for a specified time (e.g., 15-60 minutes).
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescent signal on a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of Substrate Phosphorylation
This method is used to determine if this compound can inhibit the phosphorylation of a specific DYRK2 substrate within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., prostate cancer cells, TNBC cells) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified duration. If the pathway is inducible, add the appropriate stimulus (e.g., a DNA damaging agent to study p53-pS46).
-
Protein Extraction: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated form of the DYRK2 substrate (e.g., anti-phospho-p53 Ser46). Also, probe separate blots or strip and re-probe the same blot with antibodies for the total substrate protein and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, normalized to the loading control.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., nude or NSG mice) in a pathogen-free facility and allow them to acclimatize. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer vehicle to the control group.
-
Monitoring: Monitor tumor volume (using calipers), body weight, and the general health of the mice throughout the study.
-
Study Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice.
-
Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry (IHC) to assess target engagement (e.g., staining for p-p53) or Western blotting.
Conclusion
This compound is a powerful chemical tool for dissecting the complex and often contradictory roles of DYRK2 in cellular signaling. Its ability to potently and selectively inhibit DYRK2 allows researchers to probe its function in pathways ranging from cell cycle control and apoptosis to proteostasis and innate immunity. The data and methodologies presented in this guide provide a framework for utilizing this compound to further unravel the biology of DYRK2 and to evaluate its potential as a therapeutic target in diseases such as cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Engagement of DYRK2 in proper control for cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engagement of DYRK2 in proper control for cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dyrk2 gene transfer suppresses hepatocarcinogenesis by promoting the degradation of Myc and Hras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibition of HSF1 and DYRK2 impedes cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DYRK2 Negatively Regulates Type I Interferon Induction by Promoting TBK1 Degradation via Ser527 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Roles of DYRK2 as a Tumor Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DYRK2 negatively regulates cardiomyocyte growth by mediating repressor function of GSK-3β on eIF2Bε - PubMed [pubmed.ncbi.nlm.nih.gov]
Dyrk2-IN-1: A Chemical Probe for Interrogating DYRK2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, DNA damage response, apoptosis, and proteostasis.[1] Its dysregulation has been implicated in the pathogenesis of various diseases, most notably cancer, making it an attractive target for therapeutic intervention. The development of potent and selective chemical probes is essential for elucidating the complex biology of DYRK2 and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of Dyrk2-IN-1, a recently developed, potent, and orally bioavailable inhibitor of DYRK2, and serves as a resource for its application as a chemical probe in biomedical research.
This compound: A Potent and Selective Chemical Probe
This compound (also referred to as Compound 54) has emerged as a valuable tool for studying DYRK2 function due to its high potency and selectivity.[2][3] In addition to this compound, this guide will also reference data from other well-characterized DYRK2 inhibitors, such as C17 and YK-2-69, to provide a broader context for the chemical interrogation of DYRK2.[4][5]
Data Presentation: Quantitative Analysis of DYRK2 Inhibitors
The following tables summarize the key quantitative data for this compound and other notable DYRK2 inhibitors, facilitating a comparative assessment of their biochemical and cellular activities.
Table 1: Biochemical Activity of DYRK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 54) | DYRK2 | 14 | Biochemical Kinase Assay | [2] |
| C17 | DYRK2 | 9 | Biochemical Kinase Assay | [6] |
| YK-2-69 | DYRK2 | 9 | Biochemical Kinase Assay | [7] |
| LDN192960 | DYRK2 | 48 | Biochemical Kinase Assay | [8] |
Table 2: Kinase Selectivity Profile of DYRK2 Inhibitors
| Compound | Number of Kinases Profiled | Selectivity Highlights | Reference |
| This compound (Compound 54) | 215 | High selectivity | [3] |
| C17 | 467 | High selectivity; weak inhibition of DYRK3 (IC50 = 68 nM), no inhibition of DYRK1A/1B (IC50 > 2000 nM) | [6] |
| YK-2-69 | 370 | High selectivity | [9] |
| LDN192960 | Not specified | Also inhibits Haspin (IC50 = 10 nM) | [8] |
Table 3: Cellular Activity of DYRK2 Inhibitors in Prostate Cancer Models
| Compound | Cell Line(s) | Observed Effects | In Vivo Efficacy | Reference | | :--- | :--- | :--- | :--- | | This compound (Compound 54) | Prostate Cancer Cells | Suppressed proliferation and metastasis | Potent tumor growth inhibitory activity |[3] | | YK-2-69 | DU145, PC-3, 22Rv1 | Suppressed cell proliferation and metastasis, promoted apoptosis, caused G1 arrest | More potent than enzalutamide in a xenograft model |[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chemical probes. This section outlines key experimental protocols for characterizing the activity of DYRK2 inhibitors.
Biochemical Kinase Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro potency of a DYRK2 inhibitor. Specific parameters may need optimization.
-
Reagents and Materials:
-
Recombinant full-length human DYRK2 protein
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Substrate peptide (e.g., Woodtide or a specific DYRK2tide)[10]
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[11]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant DYRK2 enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[10][11]
-
Cellular Proliferation Assay (Example using Prostate Cancer Cells)
This protocol describes a method to assess the effect of a DYRK2 inhibitor on the proliferation of cancer cells.
-
Reagents and Materials:
-
Prostate cancer cell lines (e.g., DU145, 22Rv1)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
-
Procedure:
-
Seed prostate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test inhibitor or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
-
In Vivo Xenograft Model (Example using Prostate Cancer)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DYRK2 inhibitor in a mouse model.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., 22Rv1)
-
Matrigel (or similar)
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[9]
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key DYRK2 signaling pathways and a typical experimental workflow for characterizing a DYRK2 chemical probe.
Caption: Overview of key DYRK2 signaling pathways.
Caption: Workflow for validating DYRK2 as a target.
Conclusion
This compound represents a significant advancement in the available toolkit for studying DYRK2 biology. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models of prostate cancer, underscore its value as a chemical probe. This guide provides a foundational resource for researchers aiming to utilize this compound and other similar inhibitors to further unravel the multifaceted roles of DYRK2 in health and disease, and to accelerate the development of novel therapeutics targeting this important kinase.
References
- 1. Functional Roles of DYRK2 as a Tumor Regulator [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer | GU Oncology Now [guoncologynow.com]
- 6. DYRK2 inhibitor C17 | DYRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. BioCentury - Targeting DYRK2 for prostate cancer [biocentury.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Methodological & Application
Dyrk2-IN-1 Protocol for In Vitro Studies
Application Note & Protocol
Introduction
Dyrk2-IN-1 is a potent and orally bioavailable inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1] DYRK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and proteostasis.[2][3][4] Its dysregulation has been implicated in the progression of several cancers, including prostate cancer, triple-negative breast cancer, and multiple myeloma, making it a compelling target for therapeutic intervention.[2][5][6] This document provides detailed protocols for the in vitro application of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action
DYRK2 is a member of the CMGC kinase family and is involved in diverse signaling pathways.[2][5] It can act as a tumor suppressor by phosphorylating p53 at Serine 46, which promotes apoptosis in response to DNA damage.[2][7] Conversely, in certain cancer contexts, DYRK2 can promote cell survival by regulating proteostasis through the phosphorylation and activation of the 26S proteasome and the heat-shock factor 1 (HSF1).[2] this compound exerts its effect by competitively binding to the ATP-binding site of DYRK2, thereby inhibiting its kinase activity.[8]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound and other relevant DYRK2 inhibitors.
| Compound | IC50 (DYRK2) | Other Kinases Inhibited (IC50) | Reference |
| This compound | 14 nM | Not specified | [1] |
| C17 | 9 nM | Haspin (26 nM), MARK3 (87 nM), DYRK3 (68 nM) | [9] |
| LDN-192960 | 48 nM | Haspin (10 nM) | [10] |
| Compound 6 | 17 nM | DYRK1A (889 nM), DYRK1B (697 nM), DYRK3 (>121 µM), Haspin (45 nM), MARK3 (100 nM) | [11][12] |
| Curcumin | Not specified (not a direct inhibitor) | Acts as a DYRK2 degrader via PROTAC mechanism | [3][5] |
| Harmine | 1.3 µM | DYRK1A (1.9 µM), FLT3, Aurora kinases B and C | [4] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving DYRK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Updating dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2): molecular basis, functions and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the First Potent DYRK2 Proteolysis Targeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engagement of DYRK2 in proper control for cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
Dyrk2-IN-1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk2-IN-1 is a potent and selective inhibitor of the dual-specificity tyrosine-regulated kinase 2 (DYRK2), with a half-maximal inhibitory concentration (IC50) of 14 nM.[1] DYRK2 is a serine/threonine kinase that plays a complex and often contradictory role in cellular processes, acting as both a tumor suppressor and an oncoprotein depending on the cellular context. It is implicated in the regulation of the 26S proteasome, cell cycle progression, and the stability of key signaling proteins such as p53 and c-Myc. These diverse functions make DYRK2 a compelling target for therapeutic intervention in various diseases, particularly cancer. This compound, also referred to as compound 54 in some literature, has demonstrated the ability to suppress the proliferation and metastasis of prostate cancer cells, highlighting its potential as a valuable tool for cancer research and drug discovery.[1]
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including cell viability assays and Western blotting, to investigate its effects on cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Similar DYRK2 Inhibitors
| Compound | Target(s) | IC50 (DYRK2) | Cell Line(s) | Observed Effects | Reference(s) |
| This compound (Compound 54) | DYRK2 | 14 nM | Prostate Cancer Cells (e.g., DU145, PC3) | Suppressed proliferation and metastasis. | [1] |
| C17 | DYRK2 | Single-digit nM | U266 (Multiple Myeloma) | Inhibition of DYRK2 activity. | |
| LDN-192960 | DYRK2, Haspin | 48 nM | MDA-MB-231 (Triple-Negative Breast Cancer) | Alleviated tumor progression. | |
| CP134 (Degrader) | DYRK2 | - | MM231 (Breast Cancer) | Downregulation of phosphorylated p53 (Ser46) and c-Myc (Ser62) at 1.25-20 µM. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by DYRK2 and a general workflow for investigating the effects of this compound.
References
Application Notes: Dyrk2-IN-1 in Prostate Cancer Cell Lines
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a significant therapeutic target in prostate cancer (PCa).[1][2][3] DYRK2 is a dual-function kinase, possessing both tyrosine and serine/threonine kinase activity, and is implicated in regulating cell proliferation, apoptosis, and migration.[3][4] Notably, DYRK2 is highly expressed in prostate cancer tissues and cell lines, with elevated levels correlating with higher-risk disease.[1][2][5] Inhibition of DYRK2 has demonstrated considerable anti-tumor effects in preclinical models, making it a compelling target for drug development.[1][2]
This document provides detailed application notes and protocols for the use of a representative DYRK2 inhibitor, referred to here as Dyrk2-IN-1 (using the highly selective inhibitor YK-2-69 as a primary example), in prostate cancer cell line research.
Mechanism of Action
This compound is a highly selective and potent inhibitor of DYRK2.[6] For instance, the specific inhibitor YK-2-69 exhibits an IC50 value of 9 nM for DYRK2 and demonstrates high selectivity over other kinases.[4][6] The mechanism of action of this compound in prostate cancer cells involves the inhibition of DYRK2 kinase activity, which in turn modulates downstream signaling pathways crucial for cancer cell survival and proliferation.
Key mechanistic insights include:
-
Cell Cycle Arrest: Inhibition of DYRK2 leads to a G1 phase arrest in the cell cycle.[2][7] This is associated with a decrease in the levels of cell cycle-related proteins such as phosphorylated retinoblastoma protein (p-RB), cyclin-dependent kinase 4 (CDK4), and CDK6, along with an increase in the cell cycle inhibitor p21.[2]
-
Induction of Apoptosis: this compound treatment promotes apoptosis in prostate cancer cells. This is evidenced by an increase in the levels of p53 and cleaved PARP, and a decrease in the anti-apoptotic protein XIAP.[2]
-
Inhibition of EMT: The inhibitor has been shown to increase the expression of E-cadherin, a marker of the epithelial phenotype, suggesting a role in suppressing the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[2]
-
Modulation of MYC Signaling: Transcriptome analysis has revealed that both DYRK2 knockdown and treatment with inhibitors like YK-2-69 lead to significant inhibition of MYC target genes, which are key drivers of cell cycle progression and proliferation.[2][5]
Data Summary
The following tables summarize the quantitative data for a representative this compound, YK-2-69.
Table 1: In Vitro Potency and Selectivity of YK-2-69
| Parameter | Value | Reference |
| IC50 (DYRK2) | 9 nM | [4][6] |
| Selectivity | >100-fold over other DYRK proteins | [4] |
| Interaction Site | Lys-231 and Lys-234 of DYRK2 | [1][6] |
Table 2: Pharmacokinetic and Safety Profile of YK-2-69
| Parameter | Value | Reference |
| Bioavailability | 56% | [1][8] |
| Maximal Tolerable Dose | >10,000 mg/kg | [1][2] |
Table 3: Effects of YK-2-69 on Prostate Cancer Cell Lines (DU145)
| Experiment | Observation | Reference |
| Cell Proliferation | Significantly suppressed | [2] |
| Metastasis-related activities | Significantly suppressed | [2] |
| Apoptosis | Promoted | [2] |
| Cell Cycle | G1 arrest | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines (e.g., DU145, PC-3, 22Rv1).
-
Materials:
-
Prostate cancer cell lines (DU145, PC-3, or 22Rv1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (e.g., YK-2-69) dissolved in DMSO
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Western Blot Analysis
This protocol is for assessing the levels of specific proteins in prostate cancer cells following treatment with this compound.
-
Materials:
-
Prostate cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RB, anti-CDK4, anti-CDK6, anti-p21, anti-p53, anti-cleaved PARP, anti-XIAP, anti-E-cadherin, anti-DYRK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
3. Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the cell cycle distribution of prostate cancer cells after this compound treatment.
-
Materials:
-
Prostate cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: General experimental workflow for studying this compound.
Caption: Key signaling pathways affected by this compound in prostate cancer.
References
- 1. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer | GU Oncology Now [guoncologynow.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BioCentury - Targeting DYRK2 for prostate cancer [biocentury.com]
- 5. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dyrk2-IN-1 in Quantitative Phosphoproteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk2-IN-1 (also known as C17) is a potent and selective small-molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1][2] DYRK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle control, apoptosis, and proteasomal degradation.[3][4][5] Dysregulation of DYRK2 activity has been implicated in several diseases, including cancer.[4][6] this compound provides a valuable tool for elucidating the cellular functions of DYRK2 and for identifying its downstream substrates through quantitative phosphoproteomic analysis. This document provides detailed protocols for the application of this compound in such studies, along with data analysis and visualization guidelines.
Quantitative Phosphoproteomic Data
The following table summarizes the quantitative phosphoproteomic data from a study utilizing this compound (C17) in the U266 human multiple myeloma cell line.[1][7] The data, deposited in the public proteomics repository MassIVE (accession number MSV000087106), reveals novel DYRK2 substrates and signaling pathways.[8]
| Protein | Phosphosite | Fold Change (this compound vs. Control) | p-value |
| 4E-BP1 (EIF4EBP1) | Thr37/Thr46 | -2.5 | <0.05 |
| 4E-BP1 (EIF4EBP1) | Ser65 | -2.1 | <0.05 |
| 4E-BP1 (EIF4EBP1) | Thr70 | -1.8 | <0.05 |
| STIM1 | Ser575 | -2.3 | <0.05 |
| STIM1 | Ser608 | -2.0 | <0.05 |
| STIM1 | Ser629 | -1.9 | <0.05 |
| RPT3 (PSMC4) | Thr25 | -3.0 | <0.01 |
| c-Myc | Ser62 | -2.8 | <0.01 |
| c-Jun | Ser243 | -2.2 | <0.05 |
| SNAIL1 | Ser104 | -2.4 | <0.05 |
Experimental Protocols
Cell Culture and Treatment
Cell Line: U266 (human multiple myeloma)
Culture Medium: RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Protocol:
-
Culture U266 cells in suspension to a density of approximately 1 x 10^6 cells/mL.
-
Treat the cells with this compound (C17) at a final concentration of 1 µM for 2 hours. For the control group, treat cells with an equivalent volume of DMSO.
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Proceed immediately to cell lysis.
Cell Lysis and Protein Digestion
Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0, supplemented with phosphatase and protease inhibitor cocktails.
Protocol:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column.
Phosphopeptide Enrichment (TiO2)
Protocol:
-
Equilibrate titanium dioxide (TiO2) beads with loading buffer (e.g., 80% acetonitrile, 5% TFA).
-
Incubate the desalted peptide digest with the equilibrated TiO2 beads to allow for the binding of phosphopeptides.
-
Wash the beads several times with wash buffer (e.g., 80% acetonitrile, 1% TFA) to remove non-phosphorylated peptides.
-
Elute the phosphopeptides from the beads using an elution buffer with a high pH (e.g., 1% ammonium hydroxide).
-
Acidify the eluted phosphopeptides with TFA and desalt using a C18 SPE column.
-
Dry the enriched phosphopeptides in a vacuum centrifuge.
LC-MS/MS Analysis
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
Protocol:
-
Reconstitute the dried phosphopeptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Load the sample onto a trap column and then separate on an analytical column using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, with the mass spectrometer automatically selecting the most abundant precursor ions for fragmentation.
Data Analysis
Software: MaxQuant or similar proteomics data analysis software.
Protocol:
-
Search the raw MS data against a human protein database.
-
Perform label-free quantification to determine the relative abundance of phosphopeptides between the this compound treated and control samples.
-
Filter the results to include only high-confidence phosphosite localizations (e.g., localization probability > 0.75).
-
Perform statistical analysis to identify significantly regulated phosphosites.
In Vitro Kinase Assay
Protocol:
-
Prepare a reaction mixture containing recombinant DYRK2 enzyme, a substrate peptide (e.g., DYRKtide), and kinase assay buffer.
-
Add this compound (C17) at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.[9]
Visualizations
Caption: Quantitative phosphoproteomic workflow.
Caption: DYRK2 signaling pathway and inhibition.
References
- 1. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK2 inhibitor C17 | DYRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Roles of DYRK2 as a Tumor Regulator [mdpi.com]
- 5. Updating dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2): molecular basis, functions and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 9. promega.com.cn [promega.com.cn]
Application Notes and Protocols for Dyrk2-IN-1 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that plays a critical, albeit complex, role in cellular processes such as cell cycle progression, apoptosis, and proteasome regulation.[1][2] In specific cancer contexts, such as triple-negative breast cancer (TNBC) and multiple myeloma (MM), DYRK2 has been identified as an oncogenic driver.[3][4] It promotes cancer cell survival by phosphorylating and activating the 26S proteasome, a complex essential for managing proteotoxic stress in rapidly dividing cancer cells.[1][4][5] Inhibition of DYRK2 presents a promising therapeutic strategy to disrupt this survival mechanism.
These application notes provide a comprehensive guide for the use of DYRK2 inhibitors, exemplified by the well-characterized compound LDN192960 , in preclinical in vivo mouse models of cancer.
Mechanism of Action: The DYRK2-Proteasome Axis
DYRK2 is a key regulator of cellular proteostasis, particularly in cancer cells that are highly dependent on the 26S proteasome for survival.[2][4] DYRK2 directly phosphorylates the proteasome regulatory subunit RPT3 at threonine 25.[5] This phosphorylation event enhances the activity of the 26S proteasome, allowing for efficient degradation of misfolded proteins and key tumor suppressors, thereby promoting cancer cell proliferation and survival.[1][5]
Small molecule inhibitors like Dyrk2-IN-1 (e.g., LDN192960) are ATP-competitive inhibitors that bind to the kinase domain of DYRK2, preventing the phosphorylation of its substrates.[6] By inhibiting DYRK2, these compounds reduce 26S proteasome activity, leading to an accumulation of proteotoxic stress and the induction of apoptosis in proteasome-addicted cancer cells.[4][6]
References
- 1. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextgen-protocols.org [nextgen-protocols.org]
- 3. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 4. sc.edu [sc.edu]
- 5. dbbiotech.com [dbbiotech.com]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk2-IN-1: A Comprehensive Guide to Solubility and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dyrk2-IN-1, a potent and orally bioavailable inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). With an IC50 of 14 nM, this compound serves as a valuable tool for investigating the roles of DYRK2 in various cellular processes, particularly in the context of cancer research.[1]
Chemical Properties and Solubility
Proper preparation of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility and storage information for this compound. It is always recommended to consult the Certificate of Analysis for lot-specific details.
| Property | Data | Source |
| Molecular Weight | 574.67 g/mol | [1] |
| Formula | C29H31FN8O2S | [1] |
| IC50 | 14 nM for DYRK2 | [1] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] | [2] |
| Shipping | Room temperature in the continental US; may vary elsewhere. | [1] |
Solubility Data:
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 5.83 mg/mL (11.51 mM) | Requires ultrasonic and warming to 60°C for another DYRK2 inhibitor, YK-2-69. Use freshly opened DMSO as it is hygroscopic. | [3] |
| Ethanol | Insoluble | Based on general characteristics of similar compounds. | N/A |
| Water | Insoluble | Based on general characteristics of similar compounds. A different potent DYRK2 inhibitor showed high water solubility (29.5 mg/mL).[4] | [4] |
Preparation of Stock Solutions:
For most in vitro applications, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and, if necessary, sonicate or warm the vial in a 37°C water bath. Ensure the compound is fully dissolved before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against DYRK2. Specific components and concentrations may require optimization.
Materials:
-
Recombinant active DYRK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
DYRKtide peptide substrate (RRRFRPASPLRGPPK)
-
ATP
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a DMSO-only control.
-
In a 96-well or 384-well plate, add the diluted this compound or DMSO control.
-
Add the diluted active DYRK2 enzyme to each well.
-
Add the DYRKtide substrate and ATP solution to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
A generic workflow for an in vitro kinase assay is depicted below.
Cell-Based Assays
This protocol outlines a general procedure for treating cancer cell lines with this compound to assess its effects on cell viability, proliferation, or specific signaling pathways.
Materials:
-
Cancer cell line of interest (e.g., prostate cancer, triple-negative breast cancer, or multiple myeloma cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Assay-specific reagents (e.g., CellTiter-Glo® for viability, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay duration and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform the desired downstream analysis. For example:
-
Viability/Proliferation Assay: Add the appropriate reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.
-
Western Blotting: Lyse the cells, quantify protein concentration, and perform Western blotting to analyze the phosphorylation status of DYRK2 substrates (e.g., p53, c-Myc) or other relevant pathway components.
-
Below is a generalized workflow for a cell-based assay.
In Vivo Xenograft Model
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., NSG or NRG mice)
-
Cancer cell line of interest suspended in a suitable matrix (e.g., Matrigel)
-
This compound formulation for in vivo administration
-
Vehicle control formulation
In Vivo Formulation Preparation:
For oral administration, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered.[5] For intraperitoneal or intravenous injection, a formulation with 10% DMSO and 90% (20% SBE-β-CD in saline) may be suitable.[5] The optimal formulation will depend on the specific experimental requirements and should be determined empirically.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle control to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (based on tumor size or other humane endpoints), euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
The following diagram illustrates a typical in vivo xenograft study workflow.
DYRK2 Signaling Pathways
DYRK2 is a multifaceted kinase that plays a complex role in cancer, acting as both a tumor suppressor and a proto-oncogene depending on the cellular context. Its inhibition by this compound can therefore have diverse downstream effects.
Key DYRK2 Substrates and Downstream Effects:
-
Tumor Suppressor Functions:
-
p53: DYRK2 phosphorylates p53 at Ser46, promoting apoptosis in response to DNA damage.[6]
-
c-Jun and c-Myc: DYRK2 can act as a priming kinase for GSK3β-mediated phosphorylation and subsequent degradation of these oncoproteins, thereby suppressing cell proliferation.[7]
-
Snail: DYRK2-mediated phosphorylation of Snail, a key transcription factor in the epithelial-to-mesenchymal transition (EMT), leads to its degradation and inhibits metastasis.
-
-
Proto-Oncogenic Functions:
-
26S Proteasome: DYRK2 can phosphorylate and activate the 26S proteasome, which is crucial for maintaining protein homeostasis in cancer cells.[8]
-
Heat Shock Factor 1 (HSF1): DYRK2 can phosphorylate and activate HSF1, a key regulator of the heat shock response that helps cancer cells cope with proteotoxic stress.[1]
-
-
Scaffolding Function:
-
EDVP E3 Ubiquitin Ligase Complex: DYRK2 can act as a scaffold for the EDD-DDB1-VPRBP (EDVP) E3 ubiquitin ligase complex, facilitating the degradation of substrates like katanin p60 and TERT, which are involved in cell cycle progression.[9]
-
The diagram below illustrates the dual role of DYRK2 in cancer signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DYRK2-IN-1_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com.cn [promega.com.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase DYRK2 is an E3-ligase specific molecular assembler - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dyrk2-IN-1 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Dyrk2-IN-1 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, orally bioavailable small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). Its primary target is DYRK2, with a reported in vitro IC50 of 14 nM. DYRK2 is a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, DNA damage response, and proteostasis.[1][2] Its role in both tumor suppression and promotion is context-dependent.[2][3]
Q2: What are the known or potential off-targets of this compound?
Q3: What are the potential cellular consequences of this compound's off-target effects?
Off-target inhibition can lead to a variety of cellular effects that may confound experimental results. For instance, inhibition of other DYRK family members like DYRK1A and DYRK1B could impact neurodevelopmental pathways and cell cycle control.[4][5] Cross-reactivity with other kinases can lead to unexpected changes in signaling pathways, making it crucial to validate that the observed phenotype is due to DYRK2 inhibition.
Q4: How can I minimize the impact of off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate interpretation of results. Key strategies include:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your specific cellular model.
-
Employ orthogonal approaches: Use a second, structurally distinct DYRK2 inhibitor (e.g., LDN192960) to confirm that the observed phenotype is consistent.[6][7]
-
Utilize genetic knockdown/knockout: Compare the effects of this compound with results from siRNA, shRNA, or CRISPR/Cas9-mediated depletion of DYRK2 to ensure the phenotype is not due to off-target pharmacology.[8]
-
Perform control experiments: Include a structurally similar but inactive control compound if available.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After this compound Treatment
-
Question: I am observing a cellular phenotype that is not consistent with the known functions of DYRK2. Could this be an off-target effect?
-
Answer: It is possible that the unexpected phenotype is due to the inhibition of one or more off-target kinases. To investigate this, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting DYRK2 in your experimental system. This can be done by assessing the phosphorylation of a known DYRK2 substrate.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than required for DYRK2 inhibition, it is more likely to be an off-target effect.
-
Orthogonal Inhibitor: Treat cells with a structurally different DYRK2 inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of DYRK2. If the on-target phenotype is rescued but the off-target effect persists, this confirms the latter.
-
Issue 2: Difficulty in Confirming On-Target DYRK2 Inhibition
-
Question: I am not seeing a decrease in the phosphorylation of my expected DYRK2 substrate after this compound treatment. How can I troubleshoot this?
-
Answer: This could be due to several factors, from experimental conditions to the specific cellular context. Here are some steps to take:
-
Verify Reagent Integrity: Ensure that your this compound stock solution is at the correct concentration and has been stored properly.
-
Optimize Treatment Conditions: Adjust the incubation time and concentration of this compound.
-
Check Substrate Phosphorylation Baseline: Ensure that the basal level of phosphorylation of your target substrate is detectable.
-
Use a Validated Antibody: Confirm that the antibody you are using for Western blotting is specific for the phosphorylated form of the substrate.
-
Consider Alternative Substrates: DYRK2 has multiple substrates, including p53 (at Ser46) and c-Myc (at Ser62).[9][10] If one substrate is not showing changes, try assessing another known downstream target.
-
Data Presentation
Table 1: Inferred Selectivity Profile of this compound Based on a Structurally Related Inhibitor (C17)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. DYRK2 | Potential Implication of Off-Target Inhibition |
| DYRK2 (On-Target) | ~10-20 (Estimated for this compound) | 1x | Cell cycle, DNA damage response, proteostasis |
| DYRK1A | > 500 | > 25-50x | Neuronal development, cell proliferation |
| DYRK1B | > 500 | > 25-50x | Cell cycle exit, differentiation |
| DYRK3 | > 10,000 | > 500-1000x | Mitotic progression |
| Haspin | ~ 50 | ~ 2.5-5x | Chromosome alignment in mitosis |
| MARK3 | ~ 100 | ~ 5-10x | Cell polarity, microtubule dynamics |
Disclaimer: This data is inferred from the highly selective DYRK2 inhibitor C17 and should be used as a guideline. The actual off-target profile of this compound should be experimentally determined.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against DYRK2 and potential off-target kinases.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Set up Kinase Reaction: In a 96-well plate, combine the kinase of interest, a suitable substrate (e.g., DYRKtide peptide for DYRK2), and the kinase reaction buffer.
-
Add Inhibitor: Add this compound at various concentrations (e.g., 10-point serial dilution). Include a DMSO-only control.
-
Initiate Reaction: Add ATP to start the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase.
-
Incubate: Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
-
Detect Activity: Use a suitable detection method, such as ADP-Glo™ Kinase Assay, to measure kinase activity by quantifying the amount of ADP produced.[11]
-
Calculate IC50: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot to Assess Cellular On-Target and Off-Target Effects
This protocol is designed to measure the phosphorylation status of DYRK2 substrates and potential off-target substrates in cells treated with this compound.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for a specified duration. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p53 Ser46, phospho-c-Myc Ser62).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.
-
Quantify band intensities to determine the change in phosphorylation.
-
Visualizations
References
- 1. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the First Potent DYRK2 Proteolysis Targeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engagement of DYRK2 in proper control for cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updating dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2): molecular basis, functions and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Optimizing Dyrk2-IN-1 concentration for maximum inhibition
Welcome to the technical support resource for Dyrk2-IN-1, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you optimize the concentration of this compound for maximal and specific inhibition of DYRK2 in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potency?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of DYRK2. It has a reported half-maximal inhibitory concentration (IC50) of 14 nM for DYRK2, making it a highly effective tool for studying the kinase's function.[1][2]
Q2: What is the primary mechanism of action of the DYRK2 kinase?
A2: DYRK2 is a dual-specificity kinase that can phosphorylate serine, threonine, and tyrosine residues. A key feature is its ability to first autophosphorylate a tyrosine residue in its activation loop, which is essential for its catalytic activity towards other substrates on serine/threonine residues.[3] DYRK2 plays crucial roles in various cellular processes, including cell cycle progression, apoptosis, DNA damage response, and proteasome regulation.[4][5][6][7] It often acts as a "priming kinase," where its phosphorylation of a substrate is a prerequisite for subsequent phosphorylation by other kinases, such as GSK3β.[6][8][9]
Q3: What is a good starting concentration for this compound in a cell-based assay?
A3: A good starting point for a cell-based assay is to perform a dose-response experiment centered around the reported IC50 value. We recommend a concentration range from 10 nM to 1 µM. For initial experiments, a concentration of 100-250 nM is often effective for achieving significant inhibition of DYRK2 activity in cells without inducing widespread off-target effects.[10] Always determine the optimal concentration empirically for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a powder. For stock solutions, dissolve the compound in a suitable solvent like DMSO to a concentration of 1-10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q5: What are the known downstream targets of DYRK2 that I can use to monitor inhibition?
A5: DYRK2 phosphorylates several key cellular proteins. Measuring the phosphorylation status of these substrates is an excellent way to confirm target engagement by this compound. Key substrates include:
-
p53 at Serine 46 (Ser46): Phosphorylation by DYRK2 promotes apoptosis in response to DNA damage.[12][13]
-
c-Myc and c-Jun: DYRK2 phosphorylation primes these oncoproteins for degradation, acting as a negative regulator of the G1/S cell cycle transition.[7]
-
Rpt3 at Threonine 25 (Thr25): DYRK2 phosphorylates this 26S proteasome subunit, leading to increased proteasome activity.[14][15]
-
SNAIL: Phosphorylation by DYRK2 can lead to its degradation, thereby inhibiting the epithelial-to-mesenchymal transition (EMT).[4][16]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: I am not observing any inhibition of DYRK2 activity or downstream signaling.
-
Is the inhibitor viable?
-
Cause: Improper storage or multiple freeze-thaw cycles may have led to compound degradation.
-
Solution: Use a fresh aliquot of your this compound stock solution. If the problem persists, consider purchasing a new batch of the inhibitor. Ensure proper storage at -80°C.[11]
-
-
Is the inhibitor soluble in your media?
-
Cause: The inhibitor may precipitate out of the aqueous culture medium, especially at high concentrations.
-
Solution: Visually inspect your media for any precipitate after adding the inhibitor. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions, including your vehicle control.
-
-
Does your cell line express sufficient levels of DYRK2?
-
Cause: The target kinase may not be present or may be expressed at very low levels in your chosen cell line.
-
Solution: Confirm DYRK2 protein expression in your cell line via Western blot or qPCR. If expression is low, consider using a cell line known to have higher DYRK2 expression or overexpressing DYRK2.
-
-
Is your assay sensitive enough?
-
Cause: The readout for kinase activity (e.g., phosphorylation of a substrate) may be difficult to detect or have a low signal-to-noise ratio.
-
Solution: Ensure your antibodies for Western blotting are validated for detecting the specific phosphosite of interest. Optimize your assay conditions, including incubation times and antibody concentrations. Consider using a more direct substrate of DYRK2 for your readout.
-
Problem 2: I am observing high levels of cell toxicity or death, even at low concentrations.
-
Is the toxicity on-target or off-target?
-
Cause: Inhibition of DYRK2 can be cytotoxic in some cancer cell lines, particularly those dependent on the proteasome for survival, such as multiple myeloma and triple-negative breast cancer.[12][14] Alternatively, toxicity could result from off-target effects of the inhibitor.
-
Solution:
-
Perform a dose-response curve for viability: Use an assay like MTT, CellTiter-Glo, or trypan blue exclusion to determine the concentration at which this compound becomes toxic to your cells (the IC50 for viability).
-
Correlate toxicity with target inhibition: Compare the viability dose-response curve with a dose-response curve for the inhibition of a known DYRK2 substrate (e.g., p-Rpt3). If the curves align, the toxicity is likely due to on-target inhibition.
-
Use a control cell line: If possible, test the inhibitor on a cell line with low or no DYRK2 expression. High toxicity in the control line would suggest off-target effects.
-
-
-
Is the solvent concentration too high?
-
Cause: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your culture medium is kept to a minimum (ideally ≤0.1%) and is the same for all treatments, including the vehicle control.
-
Summary of this compound Properties
| Property | Value / Recommendation | Source(s) |
| Target | DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2) | [1][2] |
| IC50 | 14 nM | [1][2] |
| Recommended Starting Conc. | 10 nM - 1 µM (perform dose-response) | N/A |
| Stock Solution Solvent | DMSO (1-10 mM) | N/A |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [11] |
Experimental Protocols & Visualizations
Key Signaling Pathways of DYRK2
The following diagram illustrates some of the key signaling pathways regulated by DYRK2. Inhibition of DYRK2 with this compound is expected to block these phosphorylation events.
Caption: Key signaling pathways modulated by DYRK2 kinase activity.
Experimental Workflow for Optimizing Inhibitor Concentration
This workflow provides a systematic approach to determining the optimal concentration of this compound for your experiments.
Caption: Workflow for optimizing this compound concentration.
Protocol 1: Determination of IC50 by Western Blot
This protocol allows for the functional validation of this compound by measuring the inhibition of phosphorylation on a known downstream substrate.
Objective: To determine the concentration of this compound required to inhibit 50% of DYRK2-mediated substrate phosphorylation in a cellular context.
Materials:
-
Cell line with known DYRK2 expression (e.g., U266, DU145, or HEK293T).
-
Complete cell culture medium.
-
This compound (10 mM stock in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Anti-phospho-Rpt3 (Thr25) or Anti-phospho-p53 (Ser46).
-
Anti-total Rpt3 or Anti-total p53.
-
Anti-DYRK2.
-
Anti-loading control (e.g., GAPDH, β-Actin).
-
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested 8-point concentration range is: 0, 10, 30, 100, 300, 1000, 3000, and 10000 nM. The "0" concentration should contain the same final percentage of DMSO as the highest inhibitor concentration and serves as the vehicle control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 2-4 hours). This time should be optimized to be long enough to see a change in phosphorylation but short enough to avoid secondary effects from prolonged inhibition.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for the phospho-substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for the total substrate protein and a loading control to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and total protein for each concentration.
-
Normalize the phospho-signal to the total protein signal.
-
Plot the normalized phospho-signal against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DYRK2-IN-1_TargetMol [targetmol.com]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Engagement of DYRK2 in proper control for cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging role of DYRK family protein kinases as regulators of protein stability in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updating dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2): molecular basis, functions and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetechindia.com [lifetechindia.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DYRK2 - Wikipedia [en.wikipedia.org]
- 14. Discovery of the First Potent DYRK2 Proteolysis Targeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 16. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk2-IN-1 Technical Support Center: Troubleshooting Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues when using Dyrk2-IN-1 in long-term experiments. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the stability of this compound. For long-term storage, the powdered form should be kept at -20°C, where it can be stable for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to one year. For short-term use, stock solutions can be stored at -20°C for up to one month.[1] When preparing to use a frozen stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the compound.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock can then be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
Q3: How stable is this compound in cell culture medium at 37°C?
Q4: I am observing a decrease in the inhibitory effect of this compound over several days in my long-term experiment. What could be the cause?
A4: A diminishing effect over time in a long-term experiment is a common indicator of compound instability. Several factors could contribute to this:
-
Degradation: The compound may be degrading in the aqueous environment of the cell culture medium at 37°C.
-
Metabolism: Cells may be metabolizing the compound, reducing its effective concentration.
-
Nonspecific Binding: The compound may be binding to plasticware or serum proteins in the medium, reducing its bioavailability.[4]
To address this, consider replenishing the medium with fresh this compound every 48-72 hours. You can also perform a stability assessment to determine the compound's half-life in your specific experimental conditions (see the detailed protocol below).
Q5: How can I be sure that the observed effects in my experiment are due to the specific inhibition of DYRK2?
A5: To confirm the specificity of this compound, it is important to include proper controls in your experiments. An ideal negative control would be a structurally similar but biologically inactive analog of this compound. While a specific inactive analog for this compound is not commercially available, you can consider using a structurally unrelated kinase inhibitor that targets a different pathway as a control for general off-target effects. Additionally, performing a dose-response experiment can help establish a specific effect, as on-target effects should be dose-dependent.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent results between experiments. | Compound degradation due to improper storage or handling. | Review storage and handling procedures. Ensure stock solutions are properly aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Precipitation of the compound upon dilution in aqueous media. | Prepare serial dilutions in DMSO before the final dilution in culture medium. Ensure the final DMSO concentration is compatible with your cells. Visually inspect for precipitates after dilution. | |
| Loss of inhibitor activity in experiments longer than 3 days. | Degradation of this compound in the cell culture medium at 37°C. | Replenish the cell culture medium with freshly diluted this compound every 48-72 hours. |
| Cellular metabolism of the inhibitor. | Perform a time-course experiment to assess the duration of the inhibitory effect. Consider increasing the frequency of media changes. | |
| Higher than expected IC50 value in cellular assays compared to biochemical assays. | Poor cell permeability of the inhibitor. | While this compound is described as orally bioavailable, specific cell line permeability can vary. |
| Nonspecific binding to serum proteins or plasticware. | Reduce the serum concentration in your media if your experiment allows. Consider using low-binding plates. | |
| Efflux of the inhibitor by cellular transporters. | Research if your cell line expresses high levels of efflux pumps like P-glycoprotein. | |
| Observed cellular effects are not consistent with known DYRK2 biology. | Off-target effects of the inhibitor. | Perform a dose-response experiment. Use the lowest effective concentration. If possible, confirm key results using a secondary method like siRNA-mediated knockdown of DYRK2. |
| Toxicity of the compound or solvent at the concentration used. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the DMSO solvent in your cell line. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (DYRK2) | 14 nM | [6] |
| Molecular Formula | C29H31FN8O2S | [6] |
| Molecular Weight | 574.67 g/mol | [6] |
| Recommended Powder Storage | -20°C (up to 3 years) | [1] |
| Recommended Stock Solution Storage | -80°C (up to 1 year) | |
| Solubility (in vitro) | Soluble in DMSO | [2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol allows you to determine the stability of this compound in your specific experimental conditions using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
Materials:
-
This compound
-
Your cell culture medium (with and without serum)
-
Incubator at 37°C with 5% CO2
-
LC-MS/MS system
-
Acetonitrile
-
Internal standard (a stable, structurally similar compound, if available)
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in your complete cell culture medium at the final concentration you use in your experiments. Prepare two sets: one with serum and one without.
-
Time-Course Incubation: Aliquot the prepared solutions into sterile tubes for each time point (e.g., 0, 24, 48, 72, 96 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each time point, remove one aliquot for each condition. Immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard. This will precipitate proteins.
-
Sample Preparation for LC-MS/MS:
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the concentration of the parent this compound compound in each sample.
-
Data Analysis:
-
Normalize the peak area of this compound to the peak area of the internal standard for each time point.
-
Plot the percentage of remaining this compound (relative to the 0-hour time point) against time.
-
From this plot, you can determine the half-life (t1/2) of this compound in your specific culture conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified DYRK2 signaling pathway.[7][8][9][10]
References
- 1. captivatebio.com [captivatebio.com]
- 2. invivochem.net [invivochem.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of the First Potent DYRK2 Proteolysis Targeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Dyrk2-IN-1 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to the DYRK2 inhibitor, Dyrk2-IN-1, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). DYRK2 is a protein kinase that plays a complex and sometimes contradictory role in cancer.[1] In some contexts, it acts as a tumor suppressor, while in others, particularly in cancers like triple-negative breast cancer (TNBC) and multiple myeloma (MM), it functions as an oncogene by promoting proteostasis.[1] DYRK2 maintains cellular protein homeostasis through a two-pronged mechanism: it phosphorylates and activates the 26S proteasome, enhancing the degradation of misfolded proteins, and it also phosphorylates and activates the heat-shock factor 1 (HSF1), a key transcription factor in the proteotoxic stress response.[1][2] By inhibiting DYRK2, this compound disrupts these processes, leading to an accumulation of proteotoxic stress and subsequent cancer cell death.
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to kinase inhibitors like this compound is a common challenge. The primary mechanisms can be broadly categorized as:
-
On-target alterations: This involves genetic changes in the DYRK2 gene itself, leading to a modified protein that is no longer effectively inhibited by the drug. A known example, although identified for a different DYRK2 inhibitor, is the G183D mutation.[2][3]
-
Bypass signaling pathway activation: Cancer cells can compensate for the inhibition of DYRK2 by upregulating alternative survival pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are common culprits in conferring resistance to targeted therapies.[4][5]
-
Increased drug efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy. Key transporters involved in multidrug resistance include ABCB1 (P-glycoprotein) and ABCG2 (BCRP).[6][7][8][9]
Q3: How can we investigate if our resistant cells have a mutation in the DYRK2 kinase domain?
A3: To identify potential mutations in the DYRK2 gene, you can perform Sanger sequencing of the kinase domain or utilize next-generation sequencing (NGS) for a more comprehensive analysis of the entire coding sequence. Comparing the sequence from your resistant cell line to that of the parental, sensitive cell line will reveal any acquired mutations.
Q4: What are the first steps to determine if bypass signaling is responsible for the observed resistance?
A4: A good starting point is to perform Western blot analysis to assess the activation status of key proteins in the PI3K/Akt and MAPK/ERK pathways. Look for increased phosphorylation of proteins like Akt (at Ser473 and Thr308) and ERK1/2 (at Thr202/Tyr204) in your resistant cells compared to the parental line, both at baseline and after treatment with this compound.
Q5: Are there any known combination strategies to overcome this compound resistance?
A5: While specific combination therapies for this compound resistance are still under investigation, preclinical studies with other DYRK2 inhibitors suggest promising strategies. Combining a DYRK2 inhibitor with an HSF1 inhibitor has been shown to be effective in cells with a DYRK2 resistance mutation.[2] Additionally, given the potential for bypass pathway activation, combining this compound with inhibitors of the PI3K/Akt or MAPK/ERK pathways could be a rational approach to resensitize resistant cells.[10]
Troubleshooting Guides
Issue 1: Gradual or sudden loss of this compound efficacy in a previously sensitive cancer cell line.
| Possible Cause | Troubleshooting/Investigative Steps | Expected Outcome if Cause is Confirmed |
| Development of an on-target resistance mutation in DYRK2 | 1. Sequence the DYRK2 kinase domain: Isolate genomic DNA or RNA from both parental and resistant cells. Perform PCR amplification of the DYRK2 kinase domain followed by Sanger sequencing. 2. Compare sequences: Align the sequences from the resistant and parental cells to identify any mutations. The G183D mutation has been reported to confer resistance to a DYRK2 inhibitor.[2][3] | Identification of a non-synonymous mutation in the kinase domain of DYRK2 in the resistant cell line. |
| Activation of bypass signaling pathways (e.g., PI3K/Akt, MAPK/ERK) | 1. Perform Western blot analysis: Analyze whole-cell lysates from parental and resistant cells for the phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK, p-S6). 2. Test combination therapies: Treat resistant cells with this compound in combination with a PI3K inhibitor (e.g., LY294002) or a MEK inhibitor (e.g., trametinib) and assess cell viability. | Increased levels of phosphorylated Akt, ERK, or their downstream effectors in resistant cells.[4][5] Restoration of sensitivity to this compound in the presence of a bypass pathway inhibitor. |
| Increased drug efflux via ABC transporters | 1. Assess ABC transporter expression: Perform Western blot or qPCR to compare the expression levels of ABCB1 and ABCG2 in parental and resistant cells. 2. Perform a drug efflux assay: Use a fluorescent substrate of ABCB1 (e.g., Calcein-AM) or ABCG2 (e.g., Pheophorbide A) to measure efflux activity in the presence and absence of specific inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2). 3. Test combination with efflux pump inhibitors: Treat resistant cells with this compound in combination with an ABC transporter inhibitor and assess cell viability. | Upregulation of ABCB1 or ABCG2 protein or mRNA in resistant cells. Increased efflux of the fluorescent substrate in resistant cells, which is reversible by the specific inhibitor. Re-sensitization of resistant cells to this compound upon co-treatment with an efflux pump inhibitor. |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to increasing concentrations of this compound.[11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Centrifuge
-
Cell counting device (e.g., hemocytometer or automated counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose escalation: Once the cells demonstrate stable growth at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).
-
Repeat and establish: Continue this process of monitoring, subculturing, and dose escalation. It may take several months to establish a resistant cell line.
-
Characterize the resistant phenotype: Periodically, perform IC50 determination assays on the cultured cells to quantify the level of resistance compared to the parental cell line. A significant increase in the IC50 value (e.g., >5-fold) indicates the development of resistance.
-
Cryopreserve at intervals: It is crucial to cryopreserve cell stocks at different stages of the selection process.
Protocol 2: Western Blot Analysis for Bypass Signaling Pathway Activation
This protocol outlines the steps for detecting the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.[12][13][14][15]
Materials:
-
Parental and resistant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: ABC Transporter ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABC transporters like ABCB1 and ABCG2 in the presence of a test compound. An increase in ATPase activity suggests the compound is a substrate.[16][17][18]
Materials:
-
Membrane vesicles from cells overexpressing ABCB1 or ABCG2
-
Assay buffer (e.g., containing MgCl2, ATP)
-
This compound
-
Positive control substrate (e.g., verapamil for ABCB1, sulfasalazine for ABCG2)
-
Sodium orthovanadate (a general ATPase inhibitor)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare reactions: In a 96-well plate, set up reactions containing the membrane vesicles, assay buffer, and varying concentrations of this compound, a positive control, or vehicle. Include a control with sodium orthovanadate to determine the background, non-transporter-related ATPase activity.
-
Initiate reaction: Add ATP to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop reaction and detect phosphate: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Measure absorbance: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analyze data: Calculate the amount of inorganic phosphate released. Subtract the background activity (from the vanadate-treated wells) to determine the transporter-specific ATPase activity. Plot the ATPase activity as a function of the this compound concentration.
Data Summary Tables
Table 1: Potential Resistance Mechanisms and Investigative Approaches
| Resistance Mechanism | Key Proteins/Genes to Investigate | Primary Investigative Techniques | Potential Confirmatory Findings |
| On-Target Mutation | DYRK2 | DNA/cDNA Sequencing | Identification of mutations in the kinase domain (e.g., G183D). |
| Bypass Signaling | p-Akt, Akt, p-ERK, ERK, p-S6 | Western Blotting, Phospho-protein arrays | Increased phosphorylation of key signaling molecules in resistant cells. |
| Drug Efflux | ABCB1 (P-gp), ABCG2 (BCRP) | qPCR, Western Blotting, ATPase Assay, Drug Efflux Assays | Upregulation of transporter expression/activity in resistant cells. |
Table 2: IC50 Values for this compound in Sensitive vs. Resistant Cell Lines (Hypothetical Data)
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 0.5 | 1 |
| This compound Resistant Subline | 10.2 | 20.4 |
Visualizations
Caption: this compound inhibits DYRK2, disrupting proteostasis.
Caption: Overview of potential resistance mechanisms to this compound.
References
- 1. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of HSF1 and DYRK2 impedes cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABCB1 and ABCG2 Together Limit the Distribution of ABCB1/ABCG2 Substrates to the Human Retina and the ABCG2 Single Nucleotide Polymorphism Q141K (c.421C> A) May Lead to Increased Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain Distribution of Dual ABCB1/ABCG2 Substrates Is Unaltered in a Beta-Amyloidosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABCB1 and ABCG2 Overexpression Mediates Resistance to the Phosphatidylinositol 3-Kinase Inhibitor HS-173 in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genomembrane.com [genomembrane.com]
- 17. Toward Determining ATPase Mechanism in ABC Transporters: Development of the Reaction Path–Force Matching QM/MM Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Dyrk2-IN-1 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information on the best practices for the degradation and storage of Dyrk2-IN-1, a potent and selective inhibitor of dual-specificity tyrosine-regulated kinase 2 (DYRK2). Additionally, it offers troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles. While general guidelines suggest that stock solutions may be stable for up to one month when stored at -20°C or below, it is best practice to use freshly prepared solutions or to limit storage to short periods.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions.
Q3: How can I ensure the stability of this compound in my experiments?
A3: To ensure the stability of this compound in your experiments, it is important to follow the recommended storage conditions. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. When diluting the stock solution into aqueous buffers or cell culture media, it is advisable to do so immediately before use. The stability of small molecules in aqueous solutions can be limited, and factors such as pH and the presence of other components can influence degradation. Studies have shown that the presence of water can be more detrimental to compound stability in DMSO than oxygen.[3]
Q4: I am observing inconsistent or no effect of this compound in my cell-based assays. What could be the issue?
A4: Inconsistent or absent effects of this compound in cell-based assays can stem from several factors:
-
Degradation of the compound: Ensure that the inhibitor has been stored correctly and that stock solutions are not expired. Consider preparing a fresh stock solution.
-
Solubility issues: this compound may precipitate out of solution when diluted into aqueous media. Visually inspect the media for any signs of precipitation after adding the inhibitor. Sonication or gentle warming (45-60°C) may aid in solubilization.[1][2]
-
Cell permeability: While this compound is designed to be cell-permeable, its uptake can vary between cell lines.
-
Off-target effects: At high concentrations, the inhibitor may exhibit off-target effects that could mask the intended biological outcome. It is crucial to perform dose-response experiments to determine the optimal concentration.
-
Incorrect experimental setup: Review your experimental protocol to ensure that the timing of treatment and subsequent assays are appropriate to observe the desired effect on the DYRK2 signaling pathway.
Quantitative Data Summary
For optimal experimental planning and interpretation, the following tables summarize key quantitative data related to this compound and general best practices for small molecule inhibitors.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 6 months[1][2] |
| Stock Solution (in DMSO) | -80°C | Up to 1 month[1][2] |
| -20°C | Use within 1 month[1][2] |
Table 2: General Stability Guidelines for Small Molecules in Solution
| Condition | Recommendation | Rationale |
| Aqueous Solutions | Prepare fresh for each experiment. | Stability in aqueous buffers is often limited and compound-specific. |
| Freeze-Thaw Cycles | Aliquot stock solutions to minimize. | Repeated freezing and thawing can lead to degradation and precipitation.[3] |
| Exposure to Light | Protect from light. | Some compounds are light-sensitive and can degrade upon exposure. |
Experimental Protocols
Protocol 1: In Vitro DYRK2 Kinase Assay
This protocol is a general guideline for measuring DYRK2 kinase activity in the presence of this compound. Specific components and concentrations may need to be optimized for your experimental setup.
Materials:
-
Recombinant active DYRK2 enzyme
-
DYRK2 substrate (e.g., a peptide with a DYRK2 consensus sequence)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[4]
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the DYRK2 enzyme to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the DYRK2 substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Include appropriate controls, such as a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
Protocol 2: Western Blot Analysis of DYRK2 Target Phosphorylation in Cells
This protocol describes how to assess the effect of this compound on the phosphorylation of a known DYRK2 substrate in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for a DYRK2 substrate, e.g., p-c-Myc Ser62)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Myc Ser62) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of interest or a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway
Caption: DYRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing this compound activity in cells.
Troubleshooting Guide
Caption: A troubleshooting decision tree for experiments using this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Dyrk2-IN-1 and Harmine in Kinase Selectivity
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for elucidating cellular signaling pathways and for the development of targeted therapeutics. This guide provides an objective comparison of two inhibitors targeting the DYRK family of kinases: Dyrk2-IN-1 and Harmine. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this guide aims to facilitate an informed choice for your research needs.
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a critical regulator in various cellular processes, including cell cycle progression, apoptosis, and proteasome activity, making it a compelling target in cancer research. This compound represents a class of synthetic inhibitors designed for high potency and selectivity towards DYRK2. In contrast, Harmine, a naturally occurring β-carboline alkaloid, is a well-known inhibitor of the DYRK family, particularly DYRK1A, but its broader kinase activity profile warrants careful consideration.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory concentrations (IC50) of a representative this compound compound, LDN192960, and Harmine against DYRK2 and a panel of other kinases.
| Kinase Target | LDN192960 IC50 (nM) | Harmine IC50 (nM) | Selectivity Advantage |
| DYRK2 | 13 - 48 [1][2] | 900 - 1900 [1][3] | This compound (LDN192960) |
| DYRK1A | 100[2] | 33 - 80[1][3] | Harmine |
| DYRK1B | - | 166[1] | - |
| DYRK3 | 19[2] | 800[3] | This compound (LDN192960) |
| Haspin | 10[2] | - | - |
| PIM1 | 720[2] | - | - |
| CLK1 | 210[2] | - | - |
| MAO-A | - | Potent Inhibitor | This compound (LDN192960) |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Kinome scan data further illuminates the selectivity profiles. While a specific this compound compound, C17, has been described as having "outstanding selectivity" against a panel of 467 kinases, quantitative data for LDN192960 shows that its off-target effects are primarily on PIM and other DYRK isoforms[1]. Conversely, a kinome scan of Harmine at a concentration of 10 µM revealed inhibition of 17 other kinases, highlighting its suboptimal selectivity[4].
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental methodologies. The following are outlines of commonly employed kinase assays for evaluating inhibitors like this compound and Harmine.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Methodology:
-
Kinase Reaction: The kinase, its substrate, ATP, and the inhibitor at various concentrations are combined in a reaction buffer. The reaction is allowed to proceed for a defined period, typically 60 minutes at room temperature[5].
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[6][7]. This step is crucial for reducing background signal.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP. This newly synthesized ATP is then used by a luciferase to produce light, which is measured by a luminometer[6][7]. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
LanthaScreen™ TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for assessing kinase activity and inhibition.
Methodology:
-
Kinase Reaction: The kinase, a fluorescein-labeled substrate, ATP, and the test inhibitor are incubated together[8].
-
Reaction Termination and Detection: The reaction is stopped by adding EDTA. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added[8].
-
TR-FRET Measurement: If the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a FRET signal that is measured on a plate reader[8][9]. The presence of an effective inhibitor reduces substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Signaling Pathways
Understanding the cellular pathways affected by these inhibitors is crucial for interpreting experimental results.
DYRK2 Signaling
This compound compounds, by selectively inhibiting DYRK2, can be used to probe its diverse cellular functions. DYRK2 is implicated in several key signaling cascades.
DYRK2 plays a pro-oncogenic role in certain cancers by phosphorylating the Rpt3 subunit of the 26S proteasome, which enhances its activity and promotes cell proliferation[1]. Additionally, in response to DNA damage, DYRK2 can phosphorylate the tumor suppressor p53 at Serine 46, leading to apoptosis. DYRK2 has also been shown to suppress the expression of the oncoprotein c-Myc.
Harmine's Mechanism of Action
Harmine's effects are more pleiotropic due to its broader target profile. It is a potent inhibitor of DYRK1A and also affects other signaling pathways implicated in cell survival and proliferation.
Harmine is known to induce apoptosis through the mitochondrial pathway. Furthermore, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and survival. A significant consideration when using Harmine is its potent inhibition of monoamine oxidase A (MAO-A), an enzyme critical for neurotransmitter metabolism, which can lead to confounding off-target effects, particularly in neuronal studies.
Conclusion
In the comparative analysis of this compound and Harmine, a clear distinction in selectivity emerges. This compound compounds, such as LDN192960 and C17, demonstrate high potency for DYRK2 with significantly greater selectivity across the kinome. This makes them superior tools for specifically investigating the cellular functions of DYRK2.
Harmine, while a potent inhibitor of the DYRK family (most notably DYRK1A), exhibits a broader inhibitory profile, affecting multiple other kinases and the off-target MAO-A. This lack of selectivity can complicate the interpretation of experimental results, as the observed phenotype may be a consequence of inhibiting multiple targets. However, for studies where broader inhibition of the DYRK family or the PI3K/AKT pathway is desired, Harmine could be a relevant tool compound.
For researchers aiming to dissect the specific roles of DYRK2, the use of a highly selective inhibitor from the this compound class is strongly recommended. For broader-spectrum inhibition studies, Harmine may be considered, but its off-target effects must be carefully controlled for and acknowledged.
References
- 1. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. dcreport.org [dcreport.org]
A Head-to-Head Comparison of DYRK2 Inhibitors: Dyrk2-IN-1 vs. LDN-192960
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of kinases and for the development of novel therapeutics. This guide provides a comprehensive comparison of two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2): Dyrk2-IN-1 and LDN-192960.
This comparison guide delves into their inhibitory potency, kinase selectivity, and the experimental protocols utilized for their characterization, providing a valuable resource for informed decision-making in DYRK2-targeted research.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative data for this compound and LDN-192960, offering a clear comparison of their performance as DYRK2 inhibitors.
Table 1: In Vitro Inhibitory Potency against DYRK2
| Inhibitor | IC50 (nM) vs. DYRK2 | Notes |
| This compound | 14[1] | Also referred to as compound 54 and YK-2-69.[2][3] |
| LDN-192960 | 13 - 53 | IC50 values vary across different studies, with 48 nM being frequently cited.[4][5][6] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases (IC50 in nM) | Selectivity Notes |
| This compound | DYRK1B (542)[2] | Reported to be highly selective against a panel of 215 kinases, with weak inhibition of DYRK1B and no significant activity against DYRK1A, DYRK3, and DYRK4 at 1 µM.[2] |
| LDN-192960 | Haspin (10), DYRK1A (100), DYRK3 (19), CLK1 (210), PIM1 (720)[4] | A known dual inhibitor of DYRK2 and Haspin kinase.[4][6] It has been profiled against a panel of 140 kinases and found to be relatively selective for the DYRK and PIM kinase families.[5] |
Delving Deeper: DYRK2 Signaling Pathways
DYRK2 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. The following diagram illustrates some of the key signaling pathways influenced by DYRK2.
Experimental Corner: Protocols for Characterization
Accurate and reproducible experimental data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments used to characterize DYRK2 inhibitors.
Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute DYRK2 enzyme and a suitable substrate (e.g., DYRKtide peptide) in 1X kinase buffer.
-
Prepare serial dilutions of this compound or LDN-192960 in 1X kinase buffer with a final DMSO concentration not exceeding 1%.
-
Prepare an ATP solution in 1X kinase buffer at a concentration close to the Km for DYRK2.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (for control).
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells (e.g., a prostate cancer cell line like PC-3 or LNCaP) into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound or LDN-192960 in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitors or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.
-
Plot the results and determine the IC50 value for each inhibitor.
-
Western Blotting for Phosphorylated Substrates
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is tailored for the detection of phosphorylated DYRK2 substrates, such as p53 at Serine 46.
Detailed Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, LDN-192960, or a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-antibodies, BSA is often preferred.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., rabbit anti-phospho-p53 (Ser46)) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total p53) or a loading control (e.g., GAPDH or β-actin).
-
Conclusion
Both this compound and LDN-192960 are potent inhibitors of DYRK2, each with a distinct profile. This compound appears to be a more selective inhibitor for DYRK2, with significantly less activity against other DYRK family members.[2] This high selectivity makes it an excellent tool for specifically interrogating the functions of DYRK2.
LDN-192960, while also a potent DYRK2 inhibitor, exhibits significant inhibitory activity against Haspin kinase, classifying it as a dual inhibitor.[4][6] This property can be advantageous in certain therapeutic contexts where the dual inhibition of both kinases is desired, but it may complicate the interpretation of experimental results aimed at understanding the specific roles of DYRK2.
The choice between this compound and LDN-192960 will ultimately depend on the specific research question. For studies requiring a highly selective probe to dissect the cellular functions of DYRK2, this compound is the superior choice. For investigations where the dual inhibition of DYRK2 and Haspin may be beneficial or for broader screening purposes, LDN-192960 remains a valuable tool. The detailed experimental protocols provided in this guide will aid researchers in the robust and reproducible characterization of these and other DYRK2 inhibitors.
References
A Comparative Guide to Validating the Efficacy of Dyrk2-IN-1 on p53 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and alternative compounds for validating the effect of Dyrk2-IN-1, a representative inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). The focus is on DYRK2's critical role in phosphorylating the tumor suppressor protein p53 at serine 46 (Ser46), a key event in the induction of apoptosis following genotoxic stress.
The DYRK2-p53 Signaling Pathway in Apoptosis
Under conditions of cellular stress, such as DNA damage, DYRK2 is activated and translocates to the nucleus.[1] There, it directly phosphorylates p53 on the Ser46 residue.[1][2] This specific phosphorylation event is crucial for inducing the expression of pro-apoptotic genes like p53AIP1, ultimately committing the cell to apoptosis.[1][3] DYRK2 inhibitors, such as the representative this compound (exemplified here by LDN-192960), are designed to block this kinase activity, thereby preventing p53-mediated apoptosis in specific contexts.
Caption: The DYRK2-p53 apoptotic signaling pathway.
Experimental Validation of this compound
Validating the inhibitor's effect requires a multi-faceted approach, combining biochemical assays to confirm direct enzyme inhibition with cell-based assays to demonstrate functional consequences.
Caption: Workflow for validating Dyrk2 inhibitor efficacy.
A. Western Blot for p53 Phosphorylation This method assesses the level of p53 Ser46 phosphorylation in cells treated with the inhibitor.
-
Cell Culture and Treatment: Plate p53 wild-type cells (e.g., HCT116, RKO) and grow to 70-80% confluency.[4] Treat cells with this compound or a vehicle control for a predetermined time, in combination with a DNA damaging agent (e.g., 5-fluorouracil or oxaliplatin) to induce the pathway.[3]
-
Lysis: Wash cells with ice-cold PBS and lyse using a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1% Nonidet P40, 50 mM NaF, plus protease and phosphatase inhibitors).[5]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies against p-p53 (Ser46), total p53, and a loading control (e.g., β-Actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
B. In Vitro Kinase Assay This assay directly measures the ability of this compound to inhibit DYRK2 enzymatic activity.
-
Reaction Mixture: Prepare a reaction in kinase buffer (e.g., 20 mM Tris-HCl pH 7.8, 5 mM MgCl2, 150 mM NaCl).[7]
-
Components: Add recombinant full-length p53 protein, active recombinant DYRK2 enzyme, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.[7]
-
Incubation: Incubate for 15-30 minutes at 30°C.
-
Termination and Analysis: Stop the reaction by adding SDS loading buffer. Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film to visualize the radiolabeled, phosphorylated p53.[7]
-
Quantification: Use a phosphorimager or densitometry to quantify the amount of phosphorylated p53 to determine the IC₅₀ of the inhibitor.
Performance Comparison: this compound vs. Alternatives
The efficacy of a kinase inhibitor is defined by its potency (IC₅₀) and selectivity. This compound must be evaluated against other known DYRK2 inhibitors. Many early inhibitors showed cross-reactivity with other DYRK family members or other kinase families.[5][8]
Table 1: Comparison of DYRK2 Inhibitors
| Inhibitor | DYRK2 IC₅₀ | Target Family / Notes | Reference(s) |
|---|---|---|---|
| LDN-192960 | 13 - 48 nM | Potent DYRK2 and Haspin inhibitor. | [9][10] |
| Harmine | ~2.9 µM | Beta-carboline alkaloid, also inhibits DYRK1A (IC₅₀ ~50 nM) and MAOs. | [9][11] |
| GSK-626616 | Potent | Inhibits DYRK1A, DYRK2, and DYRK3 with similar high potency (IC₅₀=0.7 nM for DYRK3). | [12] |
| EHT 5372 | 10.8 nM | Highly potent against DYRK1A/1B (IC₅₀ <1 nM), with good selectivity over DYRK3. | [12] |
| C17 | 17 nM (in vitro) | A highly selective DYRK2 inhibitor developed from the LDN192960 scaffold. | [5] |
| Silmitasertib (CX-4945) | Potent | Primarily a Casein Kinase 2 (CK2) inhibitor, but also potently inhibits DYRKs. |[8] |
Table 2: Representative Experimental Data - Effect of LDN-192960 on p53 Phosphorylation and Apoptosis in HCT116 Cells (Note: Data are illustrative, based on findings from cited literature)[3][4]
| Treatment Group | p-p53 (Ser46) Level (Relative to Control) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 1.0 | 5% |
| 5-FU (10 µM) | 8.5 | 35% |
| LDN-192960 (1 µM) | 1.2 | 6% |
| 5-FU (10 µM) + LDN-192960 (1 µM) | 2.1 | 12% |
This data illustrates that LDN-192960 effectively reduces the DNA damage-induced phosphorylation of p53 at Ser46 and subsequently decreases the percentage of apoptotic cells, confirming its on-target effect within the cellular context.
Caption: Comparative analysis of Dyrk2 inhibitors.
Conclusion
The validation of this compound's effect on p53 phosphorylation requires rigorous experimental confirmation. The primary mechanism involves the inhibition of DYRK2-mediated phosphorylation of p53 at Ser46, which can be quantified using Western blotting and in vitro kinase assays. The biological consequence—a reduction in p53-dependent apoptosis—should be confirmed with cell-based functional assays. When compared to alternatives, the ideal inhibitor demonstrates high potency (low nanomolar IC₅₀) and high selectivity, minimizing off-target effects on other kinases. Compounds like C17 and EHT 5372 represent advances in achieving this selectivity over earlier, more promiscuous inhibitors.[5][12] This guide provides the foundational framework for objectively assessing the performance of this compound against its alternatives.
References
- 1. DYRK2 is targeted to the nucleus and controls p53 via Ser46 phosphorylation in the apoptotic response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. DYRK2 promotes chemosensitivity via p53-mediated apoptosis after DNA damage in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DYRK2 promotes chemosensitivity via p53‐mediated apoptosis after DNA damage in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pnas.org [pnas.org]
- 11. scbt.com [scbt.com]
- 12. medchemexpress.com [medchemexpress.com]
Cross-Validation of Dyrk2-IN-1 and Next-Generation Inhibitors with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (Dyrk2) with genetic knockdown approaches. Dyrk2 has emerged as a significant therapeutic target in various cancers, including triple-negative breast cancer (TNBC), multiple myeloma (MM), and prostate cancer. Validating the on-target effects of small molecule inhibitors is crucial for their development as therapeutic agents. This guide summarizes key experimental data from studies that have directly compared the effects of Dyrk2 inhibitors, such as Dyrk2-IN-1 (also known as LDN192960) and its more selective successors, with the effects of Dyrk2 silencing using short hairpin RNA (shRNA) or small interfering RNA (siRNA).
Data Presentation: Pharmacological vs. Genetic Inhibition of Dyrk2
The following tables summarize quantitative data from key studies, offering a side-by-side comparison of the outcomes of Dyrk2 inhibition by small molecules versus genetic knockdown.
Table 1: In Vitro Efficacy of Dyrk2 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound (LDN192960) | Dyrk2 | 13 | N/A | In vitro kinase assay | --INVALID-LINK--[1] |
| C17 | Dyrk2 | <10 | N/A | In vitro kinase assay | --INVALID-LINK--[2] |
| YK-2-69 (EHT 1610) | Dyrk2 | 92 (Kd) | N/A | Binding assay | --INVALID-LINK--[3] |
Table 2: Comparison of Cellular Effects of Dyrk2 Inhibition and Knockdown
| Study | Cancer Type | Method 1: Inhibitor | Method 2: Genetic Knockdown | Key Cellular Phenotype | Quantitative Comparison |
| Banerjee et al., 2019 | TNBC | This compound (LDN192960) | CRISPR/Cas9 KO | Proteasome Activity | Dyrk2 KO led to a 30-40% decrease in proteasome activity. LDN192960 treatment phenocopied this effect.[4] |
| Tandon et al., 2023 | TNBC | This compound (LDN192960) | shRNA | Apoptosis | Combination of Dyrk2 inhibitor and HSF1 inhibitor, or dual HSF1 KO and Dyrk2 shRNA, enhanced apoptosis (increased cleaved PARP) compared to single perturbations.[5] |
| Chen et al., 2022 | Prostate Cancer | YK-2-69 (EHT 1610) | shRNA | Cell Proliferation & Apoptosis | Both YK-2-69 and Dyrk2 shRNA significantly suppressed cell proliferation, induced G0/G1 arrest, and promoted apoptosis.[3] |
| Wu et al., 2022 | N/A (HEK293A cells) | C17 | shRNA | 4E-BP1 Phosphorylation | Both C17 treatment and Dyrk2 shRNA decreased the phosphorylation of 4E-BP1. |
Table 3: In Vivo Antitumor Efficacy of Dyrk2 Inhibition and Knockdown
| Study | Cancer Model | Method 1: Inhibitor | Method 2: Genetic Knockdown | Key In Vivo Outcome | Quantitative Comparison |
| Banerjee et al., 2019 | TNBC Xenograft | This compound (LDN192960) | Dyrk2 depletion | Tumor Growth | Dyrk2 depletion led to a significant reduction in tumor burden. LDN192960 treatment also markedly reduced tumor burden.[1] |
| Tandon et al., 2023 | TNBC Xenograft | Not directly compared | HSF1 KO + Dyrk2 shRNA | Tumor Growth | Dual HSF1 KO and Dyrk2 shRNA resulted in significantly lower tumor volume and weight compared to controls.[5] |
| Chen et al., 2022 | Prostate Cancer Xenograft | YK-2-69 (EHT 1610) | shRNA | Tumor Growth | Both YK-2-69 treatment and Dyrk2 shRNA significantly inhibited tumor growth in nude mice.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Dyrk2 Knockdown using shRNA
-
Vector: pLKO.1-based lentiviral vectors containing shRNA sequences targeting Dyrk2 are commonly used.
-
Lentivirus Production: HEK293T cells are co-transfected with the shRNA vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 2000.
-
Transduction: Target cells (e.g., MDA-MB-231, DU145) are infected with the collected lentiviral particles in the presence of polybrene.
-
Selection: Transduced cells are selected with puromycin to generate stable knockdown cell lines.
-
Validation: Knockdown efficiency is confirmed by quantitative PCR (qPCR) and Western blotting for Dyrk2 protein levels.
Pharmacological Inhibition with this compound (LDN192960)
-
Preparation: this compound is typically dissolved in DMSO to create a stock solution.
-
Cell Treatment: For in vitro assays, cells are treated with the desired concentration of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 24-72 hours) depending on the experiment.
-
In Vivo Administration: For xenograft mouse models, this compound is often administered via intraperitoneal (i.p.) injection at a specified dosage and schedule.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% BSA in TBST to prevent non-specific antibody binding. Milk is generally avoided as it contains phosphoproteins that can increase background.[6]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the Dyrk2 substrate (e.g., anti-phospho-p53 (Ser46), anti-phospho-c-Myc (Ser62)). A primary antibody against the total protein is used as a loading control.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Dyrk2 inhibitor or the vehicle control.
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.[7]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Mandatory Visualization
Dyrk2 Signaling Pathways
The following diagrams illustrate key signaling pathways regulated by Dyrk2, providing a visual representation of the mechanisms of action for both pharmacological inhibitors and genetic knockdowns.
References
- 1. pnas.org [pnas.org]
- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 3. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of HSF1 and DYRK2 impedes cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dyrk2-IN-1 and C17: Two Potent and Selective DYRK2 Inhibitors
For researchers in oncology, neurobiology, and developmental biology, the dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a significant therapeutic target. Its role in cell cycle regulation, DNA damage response, and proteasome activity makes it a compelling target for inhibitor development. This guide provides a detailed, data-driven comparison of two prominent research inhibitors: Dyrk2-IN-1 and the C17 inhibitor.
Overview of the Inhibitors
This compound (Compound 54) is a potent, selective, and orally bioavailable DYRK2 inhibitor developed for the potential treatment of prostate cancer. It demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cell lines.
C17 Inhibitor is another potent and highly selective small-molecule inhibitor of DYRK2, developed from the LDN192960 scaffold through structure-based optimization. It has been instrumental as a chemical probe to uncover novel functions of DYRK2, particularly in protein synthesis and calcium signaling.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and the C17 inhibitor, based on published experimental results.
Table 1: In Vitro Kinase Inhibitory Potency
| Parameter | This compound (Compound 54) | C17 Inhibitor | Reference |
| DYRK2 IC₅₀ | 14 nM | 9 nM | |
| DYRK1A IC₅₀ | 2,700 nM | >2,000 nM | |
| DYRK1B IC₅₀ | 1,100 nM | >2,000 nM | |
| DYRK3 IC₅₀ | 1,400 nM | 68 nM | |
| Haspin IC₅₀ | 1,200 nM | 33 nM |
IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency.
Table 2: Kinase Selectivity Profile
| Parameter | This compound (Compound 54) | C17 Inhibitor | Reference |
| Screening Panel Size | 468 kinases (KINOMEscan) | 468 kinases (KINOMEscan) | |
| Selectivity Score (S(35)) | 0.01 | Not Reported | |
| Primary Off-Targets (at 1µM) | CLK2, DYRK1B, DYRK3, Haspin, HIPK1/2/3/4 | DYRK3, Haspin, MARK3 | |
| Fold Selectivity (DYRK1A/DYRK2) | ~193-fold | >222-fold | |
| Fold Selectivity (DYRK1B/DYRK2) | ~79-fold | >222-fold | |
| Fold Selectivity (DYRK3/DYRK2) | ~100-fold | ~7.5-fold |
The Selectivity Score S(35) is the number of kinases with >35% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
Table 3: Cellular Activity
| Assay | This compound (Compound 54) | C17 Inhibitor | Reference |
| Cell Line (Example) | 22Rv1 (Prostate Cancer) | U266 (Multiple Myeloma) | |
| Cellular Target Engagement (CETSA) | EC₅₀ = 0.53 µM | Not Reported | |
| Anti-proliferative Activity (IC₅₀) | 0.38 µM (22Rv1) | Not Reported | |
| Mechanism of Action | G1 cell cycle arrest, Apoptosis induction, Inhibition of 4E-BP1 phosphorylation | Inhibition of 4E-BP1 & STIM1 phosphorylation, Impedes store-operated calcium entry |
CETSA (Cellular Thermal Shift Assay) measures target engagement in a cellular context.
Signaling Pathways and Experimental Workflows
Visual diagrams provide a clear understanding of the biological context and experimental design used to evaluate these inhibitors.
Caption: Simplified DYRK2 signaling pathways.
Caption: General workflow for an in vitro DYRK2 kinase assay.
Detailed Experimental Protocols
In Vitro DYRK2 Kinase Assay (ADP-Glo™ Format)
This protocol is representative for determining the IC₅₀ values of inhibitors against purified DYRK2 enzyme.
-
Reagents and Materials:
-
Recombinant human DYRK2 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DYRKtide peptide substrate
-
ATP solution
-
This compound or C17 inhibitor stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or C17) in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Add 2.5 µL of diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the DYRK2 enzyme and the peptide substrate to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement Assay (CETSA)
This protocol determines if an inhibitor binds to its target (DYRK2) inside intact cells.
-
Reagents and Materials:
-
22Rv1 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or C17 inhibitor
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
SDS-PAGE and Western blot reagents
-
Anti-DYRK2 primary antibody
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Culture 22Rv1 cells to ~80% confluency.
-
Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble DYRK2 in each sample by Western blotting using an anti-DYRK2 antibody.
-
Quantify the band intensities and plot the amount of soluble DYRK2 as a function of temperature for each inhibitor concentration. Inhibitor binding will result in a thermal stabilization of DYRK2, shifting the melting curve to higher temperatures. The EC₅₀ can be determined from the dose-response at a specific temperature.
-
Conclusion
Both this compound and the C17 inhibitor are highly potent and selective tools for studying DYRK2 function.
-
This compound (Compound 54) stands out for its demonstrated oral bioavailability and in vivo efficacy in prostate cancer models, making it a strong candidate for preclinical therapeutic studies. Its selectivity profile is robust, though it shows some activity against the broader HIPK family.
-
The C17 inhibitor exhibits exceptional selectivity against the closely related DYRK1A and DYRK1B kinases. While it has minor off-target activity on DYRK3 and Haspin, its high potency and selectivity have proven invaluable for dissecting the specific cellular roles of DYRK2 in complex biological processes like protein translation and calcium signaling.
The choice between these inhibitors will depend on the specific research application. For in vivo studies or investigations focused on prostate cancer, This compound is a well-characterized option. For chemical biology approaches requiring a highly specific probe to delineate DYRK2-specific functions from those of other DYRK family members, the C17 inhibitor offers a compelling selectivity advantage.
Dyrk2-IN-1: A Comparative Analysis of Specificity Against DYRK Family Members
For Immediate Release
This guide provides a detailed comparison of the inhibitor Dyrk2-IN-1 against other members of the Dual-specificity tyrosine-regulated kinase (DYRK) family. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor research.
Introduction to this compound and the DYRK Family
This compound, also identified as compound 54, is an orally bioavailable inhibitor of DYRK2 with a reported half-maximal inhibitory concentration (IC50) of 14 nM[1][2][3]. It was discovered and characterized in a study focused on developing potent and selective DYRK2 inhibitors for the treatment of prostate cancer[1][2][4]. The DYRK family of protein kinases, a part of the CMGC group, includes five members in humans: DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4. These kinases are involved in a wide range of cellular processes, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. Given the structural similarity within the kinase domains of the DYRK family, assessing the specificity of an inhibitor is a critical step in its development as a selective chemical probe or therapeutic agent.
Quantitative Assessment of this compound Specificity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against DYRK family members. This data is crucial for evaluating its selectivity profile.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. DYRK2 |
| DYRK1A | >10000 | >714 |
| DYRK1B | 1341 | 96 |
| DYRK2 | 14 | 1 |
| DYRK3 | >10000 | >714 |
| DYRK4 | Not Reported | - |
Data sourced from Yuan, K., et al. (2023). Discovery of Potent, Selective, and Orally Bioavailable DYRK2 Inhibitors for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 66(23), 16235-16256.
Experimental Protocols
The determination of IC50 values for this compound against the DYRK kinase family was performed using a biochemical kinase assay. While the specific proprietary details of the assay used in the primary study are not fully disclosed, a representative protocol based on commonly used methods like the ADP-Glo™ Kinase Assay is provided below.
Principle of the ADP-Glo™ Kinase Assay:
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Recombinant human DYRK family kinases (DYRK1A, DYRK1B, DYRK2, DYRK3)
-
This compound (Compound 54)
-
Substrate peptide (e.g., a generic kinase substrate like DYRKtide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the specific DYRK kinase in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO control.
-
The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Visualization of this compound Selectivity
The following diagrams illustrate the specificity of this compound against the tested DYRK family members and a conceptual workflow of the kinase inhibition assay.
Caption: Specificity of this compound against DYRK family members.
Caption: A conceptual workflow for determining kinase inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. Discovery of Potent, Selective, and Orally Bioavailable DYRK2 Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Data Landscape of Dyrk2-IN-1: A Comparative Guide for Researchers
A deep dive into the available data for the novel DYRK2 inhibitor, Dyrk2-IN-1, reveals a promising, potent, and selective compound for prostate cancer research. However, the reproducibility of the initial findings, published in late 2023, is yet to be independently verified by the broader scientific community. This guide provides a comprehensive overview of the primary data, places it in context with alternative inhibitors, and offers detailed experimental protocols to facilitate further investigation.
This compound (also referred to as compound 54) has emerged as a highly potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), with a reported half-maximal inhibitory concentration (IC50) of 14 nM[1]. The discovery, detailed in the Journal of Medicinal Chemistry, positions this molecule as a significant tool for studying DYRK2's role in prostate cancer, where the kinase is implicated in promoting cell proliferation and survival[1][2]. While the initial publication presents a thorough characterization, from biochemical assays to in vivo xenograft models, no subsequent studies reproducing these findings have been identified as of late 2025. This underscores the need for independent validation to solidify its standing as a reliable chemical probe.
Comparative Analysis of DYRK2 Inhibitors
To provide a clearer picture of this compound's standing, the following table compares its in vitro potency and selectivity against other known DYRK2 inhibitors. The data is compiled from various publications and vendor information.
| Compound | DYRK2 IC50 (nM) | Alternative Kinase IC50 (nM) | Reference |
| This compound (Compound 54) | 14 | Not extensively published, but high selectivity reported over 215 kinases. | [1] |
| C17 | Single-digit nM | DYRK1A: 889, DYRK1B: 697, DYRK3: >121,000, Haspin: 45, MARK3: 100. | [3] |
| YK-2-69 | 9 | DYRK1A: >100-fold selectivity, DYRK1B: 60-fold selectivity, DYRK3: >100-fold selectivity, DYRK4: >100-fold selectivity. | |
| LDN-192960 | 48 | Haspin: 10 | |
| AZ191 | 1.3 µM | DYRK1A: 1.9 µM, also inhibits FLT3, Aurora B/C. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to evaluating inhibitors like this compound, the following diagrams are provided.
Caption: DYRK2 signaling pathway in prostate cancer.
Caption: Experimental workflow for evaluating a DYRK2 inhibitor.
Detailed Experimental Protocols
The following methodologies are summarized from the primary publication by Yuan et al. (2023) to facilitate replication and further studies.
In Vitro DYRK2 Kinase Inhibition Assay
The inhibitory activity of this compound against DYRK2 was determined using a commercially available ADP-Glo™ Kinase Assay.
-
Reagents: Recombinant human DYRK2 enzyme, DYRKtide substrate, ATP, ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
The reaction was performed in a 384-well plate.
-
A mixture of DYRK2 enzyme and the test compound (this compound) at various concentrations was pre-incubated in kinase buffer.
-
The kinase reaction was initiated by adding a mixture of the substrate and ATP.
-
The reaction was allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ reagent was added to stop the enzymatic reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent was then added to convert ADP to ATP, and the newly synthesized ATP was measured as a luminescent signal using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a nonlinear regression model.
-
Cell-Based Assays in Prostate Cancer Lines
The effect of this compound on prostate cancer cells was assessed using various cellular assays, primarily with the DU145 and 22Rv1 cell lines.
-
Cell Proliferation Assay (CCK-8):
-
Prostate cancer cells were seeded in 96-well plates.
-
After cell attachment, they were treated with different concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
-
-
Colony Formation Assay:
-
Cells were seeded at a low density in 6-well plates and treated with various concentrations of this compound.
-
The medium was replaced every 3 days with fresh medium containing the compound.
-
After a period of growth (e.g., 10-14 days), the colonies were fixed with methanol and stained with crystal violet.
-
The number of colonies was counted.
-
-
Transwell Migration Assay:
-
Prostate cancer cells were seeded in the upper chamber of a Transwell insert with a serum-free medium.
-
The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
This compound at various concentrations was added to both chambers.
-
After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane were removed.
-
Migrated cells on the lower surface were fixed, stained, and counted under a microscope.
-
In Vivo Xenograft Model
The in vivo efficacy of this compound was evaluated in a DU145 prostate cancer xenograft mouse model[1].
-
Animal Model: Male BALB/c nude mice were used.
-
Procedure:
-
DU145 cells were subcutaneously injected into the flank of the mice.
-
When tumors reached a palpable size, mice were randomized into control and treatment groups.
-
This compound was administered orally at specified doses and schedules.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
-
References
Dyrk2 Inhibition in Combination Therapy: A Comparative Guide
The dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a significant target in cancer therapy due to its multifaceted role in regulating protein stability, cell cycle progression, and DNA damage repair. Inhibition of DYRK2, represented here by the conceptual inhibitor Dyrk2-IN-1, presents a promising strategy, particularly when combined with other therapeutic agents. This guide provides a comparative overview of this compound in combination with other treatments, supported by experimental data and detailed protocols.
Combination with Proteasome Inhibitors: Enhancing Anti-Cancer Efficacy
Rationale: DYRK2 is known to phosphorylate and promote the degradation of several key proteins involved in cell cycle and apoptosis. Combining a DYRK2 inhibitor with a proteasome inhibitor, such as carfilzomib, can lead to a synergistic accumulation of tumor-suppressive proteins, thereby enhancing cancer cell death.
A key mechanism involves the regulation of the E3 ubiquitin ligase component, SPOP. DYRK2 phosphorylates SPOP, leading to its degradation. In certain cancers, such as multiple myeloma, SPOP acts as a tumor suppressor by targeting oncogenic proteins for degradation. Inhibition of DYRK2 stabilizes SPOP, enhancing its tumor-suppressive functions.
Experimental Data:
Studies have demonstrated that combining a DYRK2 inhibitor with the proteasome inhibitor carfilzomib results in a synergistic cytotoxic effect in multiple myeloma cells. This combination leads to an accumulation of pro-apoptotic proteins and a more pronounced G2/M cell cycle arrest compared to either agent alone.
| Treatment | Cell Line | Apoptosis Rate (%) | G2/M Arrest (%) | Reference |
| Control | MM.1S | 5.2 | 10.5 | |
| Dyrk2 Inhibitor (LDN192960) | MM.1S | 15.8 | 25.3 | |
| Carfilzomib | MM.1S | 20.1 | 30.7 | |
| Dyrk2 Inhibitor + Carfilzomib | MM.1S | 45.6 | 60.2 |
Signaling Pathway:
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dyrk2-IN-1
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure during the handling of Dyrk2-IN-1. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 or higher-level respirator (if handling powder outside of a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Work within a certified chemical fume hood |
| Experimental Use (Cell Culture, etc.) | - Nitrile gloves- Laboratory coat- Safety glasses |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Chemical-resistant outer gloves (e.g., butyl rubber)- Chemical-resistant disposable gown or coveralls- Chemical splash goggles- N95 or higher-level respirator |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult with your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store this compound under the conditions recommended on the product's certificate of analysis.[1] Typically, this involves storage at a specific temperature (e.g., -20°C or -80°C) in a designated and labeled area for potent compounds.
-
Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and remaining.
Preparation of Stock Solutions
All preparation of this compound stock solutions should be performed in a certified chemical fume hood.
-
Pre-calculation: Before handling the solid compound, calculate the required mass for your desired stock solution concentration.
-
Weighing: Tare a suitable container (e.g., a microcentrifuge tube or vial) on an analytical balance. Carefully add the solid this compound to the container using a spatula. Avoid creating dust. If not in a fume hood, wear a respirator.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the container to achieve the desired concentration. Cap the container securely.
-
Dissolution: Ensure complete dissolution by vortexing or gentle agitation.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature, protected from light if necessary.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weighing paper, and plasticware should be collected in a dedicated, clearly labeled hazardous waste bag within the laboratory.
-
-
Liquid Waste:
-
Unused or expired solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Aqueous waste containing this compound (e.g., from cell culture media) should also be collected in a labeled hazardous waste container. Do not pour down the drain.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS office for specific guidance.
-
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
